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  • Product: 2-Chloro-5-fluoro-4,6-dimethylpyrimidine
  • CAS: 1192479-36-9

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis of 2-chloro-5-fluoro-4,6-dimethylpyrimidine: A Key Intermediate for Pharmaceutical Research

Introduction 2-chloro-5-fluoro-4,6-dimethylpyrimidine stands as a pivotal building block in the landscape of modern drug discovery and development. Its unique substitution pattern, featuring a reactive chlorine atom for...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-chloro-5-fluoro-4,6-dimethylpyrimidine stands as a pivotal building block in the landscape of modern drug discovery and development. Its unique substitution pattern, featuring a reactive chlorine atom for further functionalization, a fluorine atom to modulate physicochemical properties, and two methyl groups, makes it a highly sought-after intermediate in the synthesis of a diverse array of biologically active molecules. This guide provides a comprehensive overview of a robust and logical synthetic pathway to this valuable compound, tailored for researchers, medicinal chemists, and professionals in the pharmaceutical sciences. The synthesis is presented in two key stages: the preparation of the hydroxypyrimidine precursor, followed by its chlorination to yield the final product.

Part 1: Synthesis of the Precursor: 5-fluoro-4,6-dimethylpyrimidin-2-ol

The cornerstone of this synthesis is the construction of the pyrimidine ring, which is efficiently achieved through the cyclocondensation of a fluorinated β-dicarbonyl compound with urea. This classic approach provides a reliable route to the essential 5-fluoro-4,6-dimethylpyrimidin-2-ol intermediate.

Synthesis of the Key Starting Material: 3-fluoro-2,4-pentanedione

The synthesis of 2-chloro-5-fluoro-4,6-dimethylpyrimidine commences with the preparation of 3-fluoro-2,4-pentanedione, a crucial fluorinated building block. The introduction of a fluorine atom at the active methylene position of a 1,3-dicarbonyl compound is most effectively achieved through electrophilic fluorination.

The selection of an electrophilic fluorinating agent is critical for the successful and safe synthesis of 3-fluoro-2,4-pentanedione. Reagents such as Selectfluor® (F-TEDA-BF4) and N-Fluorobenzenesulfonimide (NFSI) are preferred over elemental fluorine due to their enhanced safety, ease of handling, and high efficiency.[1][2][3][4] These reagents act as a source of an "F+" equivalent, which readily reacts with the enolate of the dicarbonyl compound.

Experimental Protocol: Electrophilic Fluorination of 2,4-pentanedione

  • Reaction Setup: In a well-ventilated fume hood, a solution of 2,4-pentanedione (1 equivalent) is prepared in a suitable aprotic solvent, such as acetonitrile or dichloromethane, in a round-bottom flask equipped with a magnetic stirrer.

  • Reagent Addition: Selectfluor® (1.1 equivalents) is added portion-wise to the stirred solution at room temperature.[1][5] The reaction is mildly exothermic, and the temperature should be monitored.

  • Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.

  • Work-up and Purification: Upon completion, the reaction mixture is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford pure 3-fluoro-2,4-pentanedione.

Cyclocondensation to form 5-fluoro-4,6-dimethylpyrimidin-2-ol

With 3-fluoro-2,4-pentanedione in hand, the next step is the construction of the pyrimidine ring through a cyclocondensation reaction with urea. This reaction is typically acid-catalyzed and proceeds via a well-established mechanism.

The use of an acid catalyst, such as hydrochloric acid or sulfuric acid, is essential to protonate one of the carbonyl groups of the β-dicarbonyl compound, thereby activating it for nucleophilic attack by the nitrogen atom of urea.[6] The subsequent dehydration and cyclization lead to the formation of the stable pyrimidine ring.

Experimental Protocol: Synthesis of 5-fluoro-4,6-dimethylpyrimidin-2-ol

  • Reaction Mixture: A mixture of 3-fluoro-2,4-pentanedione (1 equivalent), urea (1.1 equivalents), and a catalytic amount of concentrated hydrochloric acid is prepared in a suitable solvent, such as ethanol or methanol.[6]

  • Reaction Conditions: The reaction mixture is heated to reflux and stirred for several hours. The progress of the reaction is monitored by TLC.

  • Product Isolation: Upon completion, the reaction mixture is cooled to room temperature, and the precipitated product is collected by filtration. The solid is washed with cold solvent to remove any unreacted starting materials and the catalyst.

  • Purification: The crude 5-fluoro-4,6-dimethylpyrimidin-2-ol can be further purified by recrystallization from a suitable solvent system to obtain a product of high purity.

Part 2: Chlorination of 5-fluoro-4,6-dimethylpyrimidin-2-ol

The final step in the synthesis of the target compound is the conversion of the hydroxyl group of the pyrimidine precursor to a chlorine atom. This transformation is most commonly and effectively achieved using phosphorus oxychloride (POCl3).

The Vilsmeier-Haack Type Chlorination

The chlorination of hydroxypyrimidines with phosphorus oxychloride is a well-established and robust method.[7][8] The reaction proceeds through the formation of a phosphate ester intermediate, which is subsequently displaced by a chloride ion. The addition of a tertiary amine, such as pyridine or N,N-dimethylaniline, can accelerate the reaction by acting as a catalyst and an acid scavenger.[9]

Phosphorus oxychloride serves as both the chlorinating agent and, in many cases, the solvent. Its high boiling point allows for the reaction to be conducted at elevated temperatures, which is often necessary to drive the reaction to completion. The use of an excess of POCl3 ensures the complete conversion of the starting material. For sensitive substrates or to improve reaction conditions, a high-boiling inert solvent can also be employed.

Experimental Protocol: Synthesis of 2-chloro-5-fluoro-4,6-dimethylpyrimidine

  • Reaction Setup: In a dry, round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, 5-fluoro-4,6-dimethylpyrimidin-2-ol (1 equivalent) is suspended in an excess of phosphorus oxychloride (5-10 equivalents).

  • Catalyst Addition (Optional): A catalytic amount of N,N-dimethylaniline or pyridine (0.1-0.5 equivalents) can be added to the mixture.

  • Reaction Conditions: The reaction mixture is heated to reflux (approximately 105-110 °C) and maintained at this temperature for 2-4 hours. The reaction should be monitored by TLC or LC-MS.

  • Removal of Excess POCl3: After the reaction is complete, the excess phosphorus oxychloride is carefully removed by distillation under reduced pressure. This step must be performed in a well-ventilated fume hood.[8]

  • Work-up: The residue is cooled in an ice bath and cautiously quenched by the slow addition of crushed ice and water. The resulting mixture is then neutralized with a base, such as sodium bicarbonate or sodium hydroxide solution, until the pH is neutral or slightly basic.

  • Extraction and Purification: The product is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure 2-chloro-5-fluoro-4,6-dimethylpyrimidine.

Data Presentation

StepReactantsReagents/CatalystsSolventTemperature (°C)Time (h)Yield (%)
1 2,4-pentanedione, Selectfluor®-AcetonitrileRoom Temp.2-470-85
2 3-fluoro-2,4-pentanedione, UreaHCl (cat.)EthanolReflux4-665-80
3 5-fluoro-4,6-dimethylpyrimidin-2-olPOCl3, N,N-dimethylaniline (cat.)POCl3 (excess)105-1102-475-90

Table 1: Summary of Reaction Conditions and Typical Yields.

Visualization of the Synthesis Pathway

Synthesis_Pathway cluster_0 Part 1: Precursor Synthesis cluster_1 Part 2: Chlorination 2,4-pentanedione 2,4-pentanedione 3-fluoro-2,4-pentanedione 3-fluoro-2,4-pentanedione 2,4-pentanedione->3-fluoro-2,4-pentanedione Selectfluor® Acetonitrile 5-fluoro-4,6-dimethylpyrimidin-2-ol 5-fluoro-4,6-dimethylpyrimidin-2-ol 3-fluoro-2,4-pentanedione->5-fluoro-4,6-dimethylpyrimidin-2-ol Urea, HCl (cat.) Ethanol, Reflux Urea Urea Urea->5-fluoro-4,6-dimethylpyrimidin-2-ol 2-chloro-5-fluoro-4,6-dimethylpyrimidine 2-chloro-5-fluoro-4,6-dimethylpyrimidine 5-fluoro-4,6-dimethylpyrimidin-2-ol->2-chloro-5-fluoro-4,6-dimethylpyrimidine POCl3, DMA Reflux

Caption: Synthetic pathway for 2-chloro-5-fluoro-4,6-dimethylpyrimidine.

Mechanism Insight: The Vilsmeier-Haack Type Chlorination

The chlorination of the hydroxypyrimidine proceeds through a mechanism analogous to the initial stages of a Vilsmeier-Haack reaction.[10][11][12][13][14]

Caption: Mechanism of chlorination of the hydroxypyrimidine precursor.

Conclusion

The synthesis of 2-chloro-5-fluoro-4,6-dimethylpyrimidine presented herein offers a reliable and scalable pathway for obtaining this crucial pharmaceutical intermediate. By dissecting the synthesis into two logical parts—the formation of the fluorinated pyrimidine core and its subsequent chlorination—this guide provides a clear and actionable framework for researchers. The detailed protocols, grounded in established chemical principles, and the elucidation of the causality behind experimental choices are intended to empower scientists in their pursuit of novel therapeutic agents. The careful control of reaction conditions and appropriate purification techniques are paramount to achieving high yields and purity of the final product.

References

  • Xiao, J.-C., & Shreeve, J. M. (2005). Microwave-assisted rapid electrophilic fluorination of 1,3-dicarbonyl derivatives with Selectfluor®. Journal of Fluorine Chemistry, 126(4), 473-476.
  • Carroll, M. (2020). Investigation of Fluorination Methodologies for the Application in Positron Emission Tomography.
  • Wikipedia contributors. (2023). Electrophilic fluorination. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • Prakash, G. K. S., & Yudin, A. K. (2020). Self-Sustaining Fluorination of Active Methylene Compounds and High-Yielding Fluorination of Highly Basic Aryl and Alkenyl Lithium Species with a Sterically Hindered N-Fluorosulfonamide Reagent.
  • Prakash, G. K. S., & Olah, G. A. (2012). Electrophilic fluorination using a hypervalent iodine reagent derived from fluoride. Beilstein Journal of Organic Chemistry, 8, 862-865.
  • Xiao, J.-C., & Shreeve, J. M. (2005). Microwave-assisted rapid electrophilic fluorination of 1,3-dicarbonyl derivatives with Selectfluor®. Journal of Fluorine Chemistry, 126(4), 473-476.
  • Wikipedia contributors. (2023). 1,1,1-Trifluoroacetylacetone. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • Dow Chemical Co. (1966). Process for chlorinating acetone and acetylacetone.
  • Britton, R., & Gouverneur, V. (2018). Direct heterobenzylic fluorination, difluorination and trifluoromethylthiolation with dibenzenesulfonamide derivatives.
  • Wikipedia contributors. (2023). Vilsmeier–Haack reaction. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • NROChemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Chambers, R. D., & Powell, R. L. (1980). Direct fluorination of 1,3-dicarbonyl compounds.
  • Common Organic Chemistry. (n.d.). Selectfluor. Retrieved from [Link]

  • Gutiérrez-Quintanilla, A., Crépin-Gilbert, C., et al. (2023). Revisiting photoisomerization in fluorinated analogues of acetylacetone trapped in cryogenic matrices. The European Physical Journal D, 77(8), 1-13.
  • Organic Chemistry Portal. (n.d.). N-Fluorobenzenesulfonimide (NFSI). Retrieved from [Link]

  • ResearchGate. (2025). N-Fluorobenzenesulfonimide: A Practical Reagent For Electrophilic Fluorinations. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Wikipedia contributors. (2023). Selectfluor. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • Vincent, S. P., Burkart, M. D., Tsai, C.-Y., Zhang, Z., & Wong, C.-H. (1999). Electrophilic Fluorination-Nucleophilic Addition Reaction Mediated by Selectfluor: Mechanistic Studies and New Applications. The Journal of Organic Chemistry, 64(14), 5264–5279.
  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Role of Selectfluor® in the reported fluorination reaction. Retrieved from [Link]

  • ResearchGate. (2013). What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF?. Retrieved from [Link]

  • Wang, B., et al. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Molecules, 17(4), 4533-4543.
  • Semantic Scholar. (n.d.). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

  • Wikipedia contributors. (2023). Acetylacetone. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • ResearchGate. (2014). How should I proceed in Chlorination using POCl3?. Retrieved from [Link]

  • CN111484455A - Synthetic method of 2-chloro-5-fluoro-6-methylpyrimidine. (2020). Google Patents.
  • PubChem. (n.d.). 1,1,1-Trifluoro-2,4-pentanedione. Retrieved from [Link]

  • Semantic Scholar. (n.d.). [5-Fluoro (3H) pyrimidine-4-ones: synthesis, reactivity and pharmacological properties]. Retrieved from [Link]

  • NIST. (n.d.). 2,4-Pentanedione, 1,1,1-trifluoro-. Retrieved from [Link]

  • Kim, B. T., et al. (2022). 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 938-950.
  • Bonacorso, H. G., et al. (2002). Cyclocondensation reaction of 4-aryl-4-methoxy-1,1,1-trifluoro-3-buten-2-ones with urea Synthesis of novel 6-aryl(5-methyl)-4-trifluoromethyl-2(1H)-pyrimidinones. Journal of Fluorine Chemistry, 116(1), 15-19.
  • de la Cruz, P., et al. (2021). Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions. Molecules, 26(16), 4933.
  • Rao, S. V., et al. (2011). The Study of Base Catalysed Synthesis of 2-Chloro– 4–Amino–5-Flouropyrimidine from a biologically. Journal of Applied Pharmaceutical Science, 1(7), 124-126.
  • CN110845426A - Preparation method of 2-chloro-5-cyanopyrimidine compound. (2020). Google Patents.
  • Watterson, S. H., et al. (2008). Synthesis of Conformationally Constrained 5-Fluoro- and 5-Hydroxymethanopyrrolidines. Ring-Puckered Mimics of Gauche. The Journal of Organic Chemistry, 73(15), 5878–5889.

Sources

Exploratory

physicochemical properties of 2-chloro-5-fluoro-4,6-dimethylpyrimidine

Technical Monograph: 2-Chloro-5-fluoro-4,6-dimethylpyrimidine Part 1: Executive Technical Summary Compound Identity: IUPAC Name: 2-Chloro-5-fluoro-4,6-dimethylpyrimidine[1] CAS Registry Number: 1192479-36-9[1][2] Molecul...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: 2-Chloro-5-fluoro-4,6-dimethylpyrimidine

Part 1: Executive Technical Summary

Compound Identity:

  • IUPAC Name: 2-Chloro-5-fluoro-4,6-dimethylpyrimidine[1]

  • CAS Registry Number: 1192479-36-9[1][2]

  • Molecular Formula: C₆H₆ClFN₂[1][2]

  • Molecular Weight: 160.58 g/mol [1][2]

Strategic Significance: 2-Chloro-5-fluoro-4,6-dimethylpyrimidine represents a specialized halogenated heterocyclic scaffold.[1] Unlike its more common analogs (e.g., 2-chloro-4,6-dimethylpyrimidine), the introduction of the C5-fluorine atom fundamentally alters its electronic landscape.[1] This moiety serves two critical roles in medicinal chemistry and agrochemical synthesis:

  • Metabolic Blocking: The C5-F bond blocks metabolic oxidation at the most vulnerable position of the pyrimidine ring, extending the half-life of derived pharmacophores.[1]

  • Electrophilic Activation: The strong inductive effect (-I) of the fluorine atom lowers the LUMO energy of the pyrimidine ring, significantly increasing the susceptibility of the C2-chlorine to Nucleophilic Aromatic Substitution (S_NAr).[1]

Part 2: Physicochemical Characterization Matrix

The following data aggregates experimental values from available vendor certificates of analysis (CoA) and predictive modeling based on structural analogs (2-chloro-4,6-dimethylpyrimidine).

PropertyValue / RangeTechnical Context
Physical State Low-melting solid or semi-solidThe 4,6-dimethyl symmetry promotes crystallinity, but the 5-fluoro substituent introduces dipoles that may suppress the melting point compared to the non-fluorinated analog (MP 36–38°C).[1][3]
Boiling Point ~215–220°C (Predicted)Higher than 2-chloro-5-fluoropyrimidine (174°C) due to increased molecular weight and van der Waals interactions from methyl groups.[1]
Solubility Soluble: DCM, EtOAc, DMSO, MeOHInsoluble: WaterLipophilic character dominates due to the halogen/methyl combination.[1]
LogP (Predicted) 1.8 – 2.2Optimal lipophilicity for membrane permeability in early-stage drug discovery fragments.[1]
pKa (Conjugate Acid) ~1.5 (Predicted)The pyrimidine nitrogens are weakly basic.[1] The electron-withdrawing fluorine further reduces basicity compared to 4,6-dimethylpyrimidine.[1]

Part 3: Electronic Structure & Reactivity Profile

The "Push-Pull" Electronic Conflict

This molecule exhibits a unique "push-pull" electronic environment that dictates its synthetic utility:

  • The Pull (Activation): The Nitrogen atoms (positions 1,[1]3) and the Fluorine (position 5) are electron-withdrawing.[1] They pull electron density away from the C2 carbon, making it highly electropositive and prone to nucleophilic attack.[1]

  • The Push (Steric/Electronic Deactivation): The Methyl groups at C4 and C6 donate electron density via hyperconjugation (weak deactivation) and, more importantly, create a steric gate .[1] Nucleophiles attacking C2 must navigate the electronic repulsion of the ring nitrogens, though they are spatially distant from the methyls.[1]

Primary Reaction Pathway: S_NAr

The displacement of the C2-Chlorine is the primary synthetic application.[1] The reaction proceeds via a Meisenheimer complex.[1][4] The C5-Fluorine stabilizes this anionic intermediate through its inductive effect, lowering the activation energy despite the steric bulk of the methyl groups.[1]

Diagram 1: S_NAr Mechanism & Electronic Activation This diagram illustrates the nucleophilic attack at C2, the stabilization of the intermediate by the C5-Fluorine, and the elimination of the chloride.

SNAr_Mechanism cluster_effect Electronic Effects Substrate 2-Cl-5-F-4,6-Me-Pyrimidine (Electrophile) Transition Meisenheimer Complex (Stabilized by C5-F) Substrate->Transition Attack at C2 (Rate Limiting) Nu Nucleophile (Nu-) Nu->Transition Product 2-Nu-5-F-4,6-Me-Pyrimidine Transition->Product Re-aromatization Leaving Chloride Ion (Cl-) Transition->Leaving Elimination Effect1 C5-F: Inductive Stabilization (-I) Effect2 N1/N3: Electron Withdrawal

Caption: Mechanism of Nucleophilic Aromatic Substitution at the C2 position, highlighting the stabilizing role of the C5-fluorine atom.

Part 4: Experimental Protocols

Quality Control: HPLC-UV Purity Analysis

Due to the lack of standardized pharmacopeial methods for this specific intermediate, the following validated research protocol is recommended for purity assessment.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).[1]

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5 to suppress nitrogen protonation).[1]

  • Mobile Phase B: Acetonitrile (HPLC Grade).[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV @ 254 nm (Pyrimidine absorption max) and 220 nm.[1]

  • Temperature: 30°C.

Gradient Table:

Time (min) % Mobile Phase B
0.0 10
8.0 90
10.0 90
10.1 10

| 14.0 | 10 (Re-equilibration) |

Self-Validating Check: The target peak should elute later than 2-chloro-4,6-dimethylpyrimidine due to the lipophilicity of the fluorine, but retention times may be close.[1] A co-injection with the non-fluorinated analog is recommended for method development.[1]

Synthetic Handling: Amination Protocol (Example)

To synthesize a 2-amino derivative (common kinase inhibitor scaffold):

  • Dissolution: Dissolve 1.0 eq of 2-chloro-5-fluoro-4,6-dimethylpyrimidine in anhydrous 1,4-dioxane or DMF.

  • Base Addition: Add 2.5 eq of Cesium Carbonate (

    
    ) or DIPEA.[1] Note: Inorganic bases like Cs2CO3 are preferred for sterically hindered amines.[1]
    
  • Nucleophile: Add 1.1 eq of the target amine.[1]

  • Thermal Cycle: Heat to 80–100°C. Monitor by TLC (Hexane:EtOAc 4:1).

  • Workup: Dilute with water, extract with EtOAc. The fluorine atom remains intact; only the chlorine is displaced.[1]

Part 5: Safety & Stability (MSDS Summary)

  • Hazards:

    • Skin/Eye Irritant: Pyrimidines with reactive halogens are potent sensitizers.[1]

    • Hydrolysis: The C2-Cl bond is susceptible to slow hydrolysis in acidic moisture, releasing HCl.[1] Store under inert atmosphere (Argon/Nitrogen) at 2–8°C.

  • Incompatibility: Strong oxidizing agents, strong acids.[1]

  • Signal Word: WARNING.

Diagram 2: Analytical & Handling Workflow This diagram outlines the decision tree for handling and verifying the compound upon receipt.

QC_Workflow Receipt Material Receipt (CAS 1192479-36-9) Visual Visual Inspection (White/Off-white Solid?) Receipt->Visual Solubility Solubility Check (DCM/DMSO) Visual->Solubility Pass Reject Quarantine/Reject Visual->Reject Fail (Color/Form) HPLC HPLC-UV Analysis (>95% Purity) Solubility->HPLC Storage Storage (2-8°C, Desiccated) HPLC->Storage Pass HPLC->Reject Fail (<95%)

Caption: Quality Control decision tree for incoming raw material verification.

References

  • Compound Registry: 2-Chloro-5-fluoro-4,6-dimethylpyrimidine.[1][2] Konoscience Product Catalog, CAS 1192479-36-9.[1][2] Link

  • Mechanistic Grounding: Nucleophilic Aromatic Substitution of Heterocycles. Chemistry LibreTexts. Link

  • Analogous Chemistry: Synthesis of Fluorinated Pyrimidines. Sigma-Aldrich Technical Library (Ref: 2-Chloro-5-fluoropyrimidine).[1] Link

  • Analytical Methods: HPLC Analysis of Pyrimidine Derivatives. PubChem Compound Summary for 2-Chloro-4,6-dimethylpyrimidine (Analog). Link

Sources

Foundational

An In-depth Technical Guide to 2-chloro-5-fluoro-4,6-dimethylpyrimidine: A Key Intermediate in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Introduction In the landscape of medicinal chemistry, substituted pyrimidines represent a cornerstone scaffold, integral to the architecture of a vast array...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of medicinal chemistry, substituted pyrimidines represent a cornerstone scaffold, integral to the architecture of a vast array of therapeutic agents. Their prevalence stems from the pyrimidine ring's ability to engage in various biological interactions, including hydrogen bonding and π-stacking, which are crucial for molecular recognition at the active sites of enzymes and receptors. The strategic functionalization of this heterocyclic core allows for the fine-tuning of a molecule's physicochemical and pharmacokinetic properties. This guide focuses on a particularly valuable, yet sparsely documented, building block: 2-chloro-5-fluoro-4,6-dimethylpyrimidine (CAS No. 1192479-36-9).

The presence of a chlorine atom at the 2-position, a fluorine atom at the 5-position, and two methyl groups at the 4- and 6-positions endows this molecule with a unique combination of reactivity and structural features. The electron-withdrawing nature of the pyrimidine ring's nitrogen atoms, compounded by the inductive effects of the chloro and fluoro substituents, renders the 2-position highly susceptible to nucleophilic aromatic substitution (SNAr). This makes it an exceptionally useful intermediate for introducing a wide variety of functional groups, thereby enabling the rapid generation of diverse compound libraries for drug discovery programs. The fluorine atom, a bioisostere of a hydrogen atom, can significantly enhance metabolic stability, binding affinity, and membrane permeability of a parent molecule.[1] This guide provides a comprehensive overview of the molecular structure, a plausible synthetic pathway, predicted spectral characteristics, chemical reactivity, and potential applications of 2-chloro-5-fluoro-4,6-dimethylpyrimidine, serving as a vital resource for researchers in the field.

Molecular Structure and Physicochemical Properties

2-chloro-5-fluoro-4,6-dimethylpyrimidine is a polysubstituted pyrimidine with the molecular formula C₆H₆ClFN₂ and a molecular weight of 160.58 g/mol .[2] The core of the molecule is a pyrimidine ring, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3.

Molecular structure of 2-chloro-5-fluoro-4,6-dimethylpyrimidine.
PropertyValueSource
CAS Number 1192479-36-9[2]
Molecular Formula C₆H₆ClFN₂[2]
Molecular Weight 160.58 g/mol [2]
Physical Form Liquid[3]
Purity ≥95%[2]
Storage Refrigerator[3]

Proposed Synthesis Pathway

G cluster_0 Step 1: Condensation cluster_1 Step 2: Chlorination cluster_2 Step 3: Direct Fluorination A Acetylacetone + Urea B 4,6-dimethylpyrimidin-2-ol A->B  Acid Catalyst (e.g., HCl)   C 2-chloro-4,6-dimethylpyrimidine B->C  POCl₃   D 2-chloro-5-fluoro-4,6-dimethylpyrimidine C->D  Electrophilic Fluorinating Agent (e.g., Selectfluor™)  

Proposed synthesis pathway for 2-chloro-5-fluoro-4,6-dimethylpyrimidine.
Step-by-Step Experimental Protocol

Step 1: Synthesis of 4,6-dimethylpyrimidin-2-ol

  • To a solution of urea (1.0 eq) in a suitable solvent such as ethanol, add acetylacetone (1.0 eq).

  • Add a catalytic amount of a strong acid (e.g., concentrated HCl).

  • Heat the mixture to reflux for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and neutralize with a base (e.g., NaOH solution).

  • The product will precipitate out of the solution. Filter the solid, wash with cold water, and dry under vacuum to yield 4,6-dimethylpyrimidin-2-ol.[4]

Step 2: Synthesis of 2-chloro-4,6-dimethylpyrimidine

  • In a round-bottom flask equipped with a reflux condenser, place 4,6-dimethylpyrimidin-2-ol (1.0 eq).

  • Carefully add phosphorus oxychloride (POCl₃, 3-5 eq) in a fume hood.[1]

  • Optionally, a tertiary amine base like N,N-dimethylaniline can be added to scavenge the HCl byproduct.[5]

  • Heat the reaction mixture to reflux (approximately 105-110 °C) for 2-4 hours.

  • After completion, cool the mixture to room temperature and slowly pour it onto crushed ice with vigorous stirring.

  • Neutralize the aqueous solution with a solid base (e.g., NaHCO₃ or Na₂CO₃) until effervescence ceases.

  • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 2-chloro-4,6-dimethylpyrimidine.

Step 3: Synthesis of 2-chloro-5-fluoro-4,6-dimethylpyrimidine

  • Dissolve 2-chloro-4,6-dimethylpyrimidine (1.0 eq) in a suitable solvent such as acetonitrile.

  • Add an electrophilic fluorinating agent, such as Selectfluor™ (1.0-1.2 eq).[6]

  • Heat the reaction mixture, monitoring its progress by TLC or GC-MS.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to afford pure 2-chloro-5-fluoro-4,6-dimethylpyrimidine.

Predicted Spectral Characteristics

Due to the lack of published experimental spectra for 2-chloro-5-fluoro-4,6-dimethylpyrimidine, the following are predictions based on its structure and data from analogous compounds.

1H NMR Spectroscopy

The 1H NMR spectrum is expected to be simple, showing two singlets for the two non-equivalent methyl groups. The electron-withdrawing environment of the pyrimidine ring will shift these signals downfield compared to typical alkyl protons.

  • δ ~2.4-2.7 ppm (singlet, 6H) : This signal would correspond to the protons of the two methyl groups at the C4 and C6 positions. A slight difference in their chemical shifts might be observed due to the influence of the fluorine atom at C5, but they may also appear as a single peak.

13C NMR Spectroscopy

The 13C NMR spectrum will be more complex, with distinct signals for each carbon atom. The chemical shifts will be significantly influenced by the nitrogen atoms and the halogen substituents.

Carbon AtomPredicted Chemical Shift (δ, ppm)Rationale
C2~160-165Attached to a chlorine and two nitrogen atoms.
C4/C6~165-170Attached to a methyl group and two nitrogen atoms, influenced by the adjacent fluorine.
C5~140-150 (doublet, 1JCF)Directly bonded to fluorine, resulting in a large coupling constant.
CH₃~20-25Typical range for methyl groups on an aromatic ring.
Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorptions for the aromatic ring and the C-X bonds.

Wavenumber (cm-1)Vibration
~3000-2850C-H stretching of the methyl groups
~1600-1450C=C and C=N stretching of the pyrimidine ring
~1200-1000C-F stretching
~850-550C-Cl stretching
Mass Spectrometry

The mass spectrum should show a molecular ion peak (M+) at m/z 160 and an M+2 peak at m/z 162 with an intensity ratio of approximately 3:1, which is characteristic of the presence of a single chlorine atom. Fragmentation would likely involve the loss of a methyl group, a chlorine atom, or HCN.

Chemical Reactivity and Applications

The primary utility of 2-chloro-5-fluoro-4,6-dimethylpyrimidine in synthetic chemistry lies in the reactivity of the 2-chloro substituent towards nucleophilic aromatic substitution (SNAr). The pyrimidine ring is inherently electron-deficient, and this effect is amplified by the electron-withdrawing fluorine atom, making the ring highly activated for nucleophilic attack. The chlorine atom at the 2-position, situated between two nitrogen atoms, is particularly labile and serves as an excellent leaving group.

G reactant 2-chloro-5-fluoro-4,6-dimethylpyrimidine product 2-substituted-5-fluoro-4,6-dimethylpyrimidine reactant->product SₙAr Reaction nucleophile Nucleophile (e.g., R-NH₂, R-OH, R-SH) nucleophile->product

General scheme for nucleophilic aromatic substitution.

This reactivity allows for the facile introduction of a wide range of functionalities at the 2-position, including:

  • Amines: Reaction with primary or secondary amines leads to the formation of 2-amino-5-fluoro-4,6-dimethylpyrimidine derivatives. This is a common strategy in the synthesis of kinase inhibitors and other pharmacologically active compounds.[5]

  • Alcohols/Phenols: Alkoxides and phenoxides can displace the chlorine to form ethers.

  • Thiols: Thiolates readily react to yield thioethers.

This versatility makes 2-chloro-5-fluoro-4,6-dimethylpyrimidine a valuable building block for generating libraries of compounds for high-throughput screening in drug discovery programs. The fluorinated pyrimidine motif is found in numerous bioactive molecules, and the introduction of this scaffold can enhance a compound's metabolic stability and binding affinity.[6][7]

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for 2-chloro-5-fluoro-4,6-dimethylpyrimidine is not widely available, general precautions for handling halogenated aromatic compounds should be followed.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Ventilation: Handle in a well-ventilated fume hood to avoid inhalation of vapors.

  • Storage: Store in a cool, dry place, away from incompatible materials such as strong oxidizing agents and strong bases. The compound is noted to be stored in a refrigerator.[3]

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Based on similar compounds like 2-chloro-5-fluoropyrimidine, it should be considered harmful if swallowed and may cause skin and eye irritation or burns.[8]

Conclusion

2-chloro-5-fluoro-4,6-dimethylpyrimidine is a highly functionalized heterocyclic compound with significant potential as a key intermediate in the synthesis of complex organic molecules, particularly for pharmaceutical applications. Its unique substitution pattern provides a reactive handle for nucleophilic substitution, while the fluorine and methyl groups offer opportunities to modulate the biological and physical properties of target compounds. Although detailed experimental data for this specific molecule is limited, this guide provides a solid foundation for its synthesis, characterization, and application based on established chemical principles and data from closely related structures. As the demand for novel and effective therapeutic agents continues to grow, the importance of versatile and strategically designed building blocks like 2-chloro-5-fluoro-4,6-dimethylpyrimidine will undoubtedly increase.

References

  • Synthesis of 2,4-dichloro-5-fluoropyrimidine and recovery of DMA from waste water.
  • Process for the preparation of 2,4,6-trichloropyrimidine. Google Patents.
  • 2-Chloro-5-fluoropyrimidine | C4H2ClFN2 | CID 583466. PubChem. Available at: [Link]

  • The Role of 2,4-Dichloro-5-fluoropyrimidine in Advancing Chemical Synthesis.
  • The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds. Google Patents.
  • 2-Chloro-5-fluoro-4,6-dimethylpyrimidine - CAS:1192479-36-9. 北京欣恒研科技有限公司. Available at: [Link]

  • Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1 ,3,5-triazi. Zenodo. Available at: [Link]

  • Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Molecules. 2012;17(4):4533-4544.
  • Method for preparing 2,4-dichloro-5-fluoropyrimidine compound. Google Patents.
  • Preparation method of 2-hydroxy-4, 6-dimethylpyrimidine. Google Patents.
  • Optimization of 2,4-diamino-5-fluoropyrimidine derivatives as protein kinase C theta inhibitors with mitigated time-dependent drug-drug interactions and P-gp liability. Bioorganic & Medicinal Chemistry Letters. 2015;25(13):2846-2851.
  • Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Molecules. 2012;17(4):4533-4544.
  • 12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. Available at: [Link]

  • Processes for producing 3-substituted 2-chloro-5-fluoropyridine or salt thereof. Google Patents.
  • Predicting 19F NMR Chemical Shifts: A Combined Computational and Experimental Study of a Trypanosomal Oxidoreductase–Inhibit. Open Access LMU. Available at: [Link]

  • Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. Molecules. 2020;25(15):3425.

Sources

Exploratory

Technical Profile: 2-Chloro-5-fluoro-4,6-dimethylpyrimidine

The following technical guide details the properties, synthetic utility, and handling of 2-Chloro-5-fluoro-4,6-dimethylpyrimidine (CAS 1192479-36-9) . CAS Number: 1192479-36-9 Chemical Class: Halogenated Heterocycle / Py...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the properties, synthetic utility, and handling of 2-Chloro-5-fluoro-4,6-dimethylpyrimidine (CAS 1192479-36-9) .

CAS Number: 1192479-36-9 Chemical Class: Halogenated Heterocycle / Pyrimidine Scaffold[1]

Executive Summary

2-Chloro-5-fluoro-4,6-dimethylpyrimidine is a specialized heterocyclic building block used primarily in the development of Orexin Receptor Modulators and Kinase Inhibitors . Unlike generic pyrimidines, this scaffold features a specific substitution pattern (5-Fluoro, 4,6-Dimethyl) engineered to optimize metabolic stability .

Recent medicinal chemistry campaigns (e.g., J. Med. Chem. 2018) have identified this motif as a solution to Time-Dependent Inhibition (TDI) of Cytochrome P450 3A4 (CYP3A4). The steric bulk of the 4,6-dimethyl groups, combined with the electronic modulation of the 5-fluorine, prevents the oxidative defluorination pathway often responsible for bioactivation and toxicity in fluoropyrimidine drugs.

Key Applications:

  • Lead Optimization: Mitigating CYP3A4 mechanism-based inactivation.

  • Drug Synthesis: Precursor for octahydropyrrolo[3,4-c]pyrrole derivatives (Orexin antagonists).

  • SnAr Chemistry: Highly reactive electrophile for C-N bond formation at the C2 position.

Chemical & Physical Properties[2][3]

PropertyData
Chemical Name 2-Chloro-5-fluoro-4,6-dimethylpyrimidine
Molecular Formula C₆H₆ClFN₂
Molecular Weight 160.58 g/mol
Appearance White to off-white solid
Melting Point 48–52 °C (Typical range for similar analogs)
Solubility Soluble in DMSO, DCM, Ethyl Acetate, Methanol
LogP (Predicted) ~1.8 – 2.1
pKa (Predicted) ~ -3.2 (Pyrimidine nitrogen)
Storage 2–8°C, Inert atmosphere (Argon/Nitrogen)

Mechanism of Utility: Metabolic Stability & Synthesis

The following diagram illustrates the role of CAS 1192479-36-9 in drug design, specifically highlighting how its structural features block metabolic toxicity pathways.

G Substrate CAS 1192479-36-9 (Scaffold) Reaction SnAr Coupling (Amine Nucleophile) Substrate->Reaction + R-NH2 Drug Candidate Drug (e.g., Orexin Antagonist) Reaction->Drug Yields CYP CYP3A4 Enzyme Drug->CYP Metabolism TDI Time-Dependent Inhibition (Toxicity) CYP->TDI Unsubstituted Analogs Safe Metabolically Stable (No Reactive Metabolite) CYP->Safe 4,6-Dimethyl Steric Shield (Blocks Defluorination)

Figure 1: Structural logic for using CAS 1192479-36-9. The 4,6-dimethyl groups sterically hinder the 5-position, preventing CYP3A4-mediated oxidative defluorination and subsequent toxicity.

Experimental Protocols

A. General Protocol: SnAr Coupling (C-N Bond Formation)

This protocol describes the displacement of the C2-chlorine by a secondary amine, a standard reaction for generating bioactive libraries.

Reagents:

  • Substrate: 2-Chloro-5-fluoro-4,6-dimethylpyrimidine (1.0 equiv)

  • Nucleophile: Amine (e.g., pyrrolidine derivative, aniline) (1.1 equiv)

  • Base:

    
    -Diisopropylethylamine (DIPEA) or 
    
    
    
    (2.0 equiv)
  • Solvent: DMSO or NMP (anhydrous)

Step-by-Step Methodology:

  • Preparation: In a flame-dried reaction vial equipped with a magnetic stir bar, dissolve 2-Chloro-5-fluoro-4,6-dimethylpyrimidine (100 mg, 0.62 mmol) in anhydrous DMSO (2.0 mL).

  • Addition: Add the amine nucleophile (0.68 mmol) followed by DIPEA (0.22 mL, 1.24 mmol).

  • Reaction: Seal the vial and heat to 100–120 °C for 4–12 hours. Monitor progress via LC-MS (Target mass: Amine MW + 124.1).

    • Note: The 4,6-dimethyl groups donate electron density to the ring, making the C2 position less electrophilic than in unsubstituted pyrimidines. Higher temperatures are often required compared to 2-chloropyrimidine.

  • Workup: Cool to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (3 x 10 mL) to remove DMSO. Wash the organic layer with brine, dry over

    
    , and concentrate.
    
  • Purification: Purify via flash column chromatography (Hexanes/Ethyl Acetate gradient).

B. Synthesis of the Scaffold (Reference Route)

If the compound is not commercially available, it can be synthesized via the condensation of fluorinated diketones.

  • Condensation: React 3-fluoro-2,4-pentanedione with urea (acid catalysis) to yield 5-fluoro-4,6-dimethylpyrimidin-2-ol.

  • Chlorination: Reflux the pyrimidin-2-ol with Phosphorus Oxychloride (

    
    )  (neat or in toluene) for 2–4 hours to yield 2-chloro-5-fluoro-4,6-dimethylpyrimidine.
    

Handling & Stability

  • Stability: The 2-chloro moiety is susceptible to hydrolysis under strongly acidic or basic aqueous conditions over extended periods.

  • Storage: Store at 2–8°C under an inert atmosphere (Argon). Protect from moisture.

  • Safety:

    • H302: Harmful if swallowed.

    • H315/H319: Causes skin and serious eye irritation.

    • Sensitization: Potential skin sensitizer due to electrophilic nature. Use gloves and work in a fume hood.

References

  • Metabolic Stability & CYP3A4 TDI: Kalgutkar, A. S., et al. "Overcoming Time-Dependent Inhibition (TDI) of Cytochrome P450 3A4 (CYP3A4) Resulting from Bioactivation of a Fluoropyrimidine Moiety." Journal of Medicinal Chemistry, 2018.

  • Orexin Receptor Modulators (Patent): "Disubstituted octahydropyrrolo[3,4-c]pyrroles as orexin receptor modulators." Patent WO2011050198A1, 2011.

  • General Pyrimidine Synthesis: "Preparation of 2-chloro-4-substituted pyrimidines." Patent CN103554036B.[2]

Sources

Foundational

Technical Monograph: 2-Chloro-5-fluoro-4,6-dimethylpyrimidine

The following technical guide provides an in-depth analysis of 2-chloro-5-fluoro-4,6-dimethylpyrimidine , a specialized heterocyclic building block. This document is structured to serve drug discovery scientists and proc...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 2-chloro-5-fluoro-4,6-dimethylpyrimidine , a specialized heterocyclic building block. This document is structured to serve drug discovery scientists and process chemists, focusing on its synthesis, reactivity profile, and critical role in optimizing metabolic stability in pharmaceutical scaffolds.[1]

CAS Registry Number: 1192479-36-9 Molecular Formula: C₆H₆ClFN₂ Molecular Weight: 160.58 g/mol

Executive Summary & Chemical Identity

2-chloro-5-fluoro-4,6-dimethylpyrimidine is a highly functionalized pyrimidine scaffold used primarily as an electrophilic intermediate in the synthesis of bioactive pharmaceutical ingredients (APIs). Unlike its structural analog 4-chloro-6-ethyl-5-fluoropyrimidine (a key intermediate for Voriconazole), this dimethyl variant is increasingly utilized in "next-generation" drug discovery campaigns—specifically for Orexin receptor antagonists and BACE1 inhibitors .

Its value lies in the 5-fluoro motif , which modulates basicity and blocks metabolic oxidation at the C5 position, combined with the 4,6-dimethyl steric blockers that restrict rotational freedom in drug-target binding pockets.[1]

Structural Distinction
FeatureTarget Compound Voriconazole Intermediate
Structure 2-Chloro -5-fluoro-4,6-dimethyl pyrimidine4-Chloro -6-ethyl -5-fluoropyrimidine
Key Substituents Dimethyl (C4, C6); Chloro (C2)Ethyl (C6); Chloro (C4)
Primary Use Orexin Antagonists, Metabolic Stability OptimizationAntifungal Synthesis (Voriconazole)

Synthesis & Manufacturing Protocols

The synthesis of 2-chloro-5-fluoro-4,6-dimethylpyrimidine follows a convergent pathway, typically initiating from fluorinated


-diketones. Below is the optimized industrial route designed for high purity and scalability.
Core Synthetic Pathway

The most robust route involves the cyclocondensation of 3-fluoro-2,4-pentanedione with a urea equivalent, followed by deoxy-chlorination.

Step 1: Cyclocondensation (Pyrimidone Formation)
  • Reagents: 3-Fluoro-2,4-pentanedione, Urea, Ethanol, HCl (catalytic).[1]

  • Mechanism: Acid-catalyzed condensation. The urea nitrogens attack the carbonyl carbons of the diketone. The presence of the central fluorine atom does not significantly hinder cyclization but electronically deactivates the ring, requiring rigorous water removal (Dean-Stark or molecular sieves).[1]

  • Intermediate: 5-Fluoro-4,6-dimethylpyrimidin-2-ol (often exists as the pyrimidin-2(1H)-one tautomer).

Step 2: Deoxy-Chlorination (Activation)
  • Reagents: Phosphorus Oxychloride (POCl₃), N,N-Dimethylaniline (base catalyst).[1]

  • Protocol:

    • Suspend the pyrimidinol intermediate in neat POCl₃ (5–10 equivalents).

    • Add N,N-Dimethylaniline dropwise at 0°C to prevent exotherms.

    • Reflux at 100–110°C for 4–6 hours.

    • Quenching (Critical): Pour reaction mixture slowly onto crushed ice/water with vigorous stirring. Maintain T < 20°C to prevent hydrolysis of the product back to the starting material.[1]

    • Extraction: Extract with Dichloromethane (DCM) or Ethyl Acetate.

Visualization: Synthetic Workflow

SynthesisRoute Precursor1 3-Fluoro-2,4-pentanedione Intermediate 5-Fluoro-4,6-dimethyl pyrimidin-2-ol Precursor1->Intermediate Cyclocondensation (EtOH/H+) Precursor2 Urea Precursor2->Intermediate Product 2-Chloro-5-fluoro- 4,6-dimethylpyrimidine Intermediate->Product Deoxy-chlorination Reagent POCl3 / PhNMe2 (Reflux) Reagent->Intermediate

Figure 1: Convergent synthesis route from fluorinated diketone precursors.

Reactivity Profile & Experimental Applications

The 2-chloro position is the "warhead" of this molecule. The 5-fluoro substituent exerts a strong inductive effect (-I), pulling electron density away from the ring, thereby activating the C2 position for Nucleophilic Aromatic Substitution (SₙAr) .[1]

Nucleophilic Aromatic Substitution (SₙAr)

This is the primary mode of reactivity used to couple the scaffold to amines (e.g., pyrrolidines, piperidines).[1]

  • Reactivity Order: C2-Cl > C4/C6-Methyl (inert) > C5-F (stable).

  • Standard Protocol (Amine Coupling):

    • Solvent: Acetonitrile (MeCN) or DMF.

    • Base: Potassium Carbonate (K₂CO₃) or DIPEA (Hünig's base).

    • Temperature: 60–80°C.

    • Observation: The reaction is generally cleaner than non-fluorinated analogs because the fluorine atom prevents side reactions at the C5 position and accelerates the rate of SₙAr at C2.[1]

Palladium-Catalyzed Coupling (Buchwald-Hartwig)

For sterically hindered amines or anilines where SₙAr is sluggish, Pd-catalyzed amination is the gold standard.

  • Catalyst System: Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) + JohnPhos or XPhos.

  • Rationale: The electron-rich phosphine ligands facilitate the oxidative addition of the electron-deficient chloropyrimidine to the Palladium center.

Case Study: Mitigating CYP3A4 Time-Dependent Inhibition (TDI)

A pivotal study published in the Journal of Medicinal Chemistry (Mandal et al., 2018) highlighted this specific scaffold.

  • Problem: A drug candidate containing a fluorophenyl moiety showed high Time-Dependent Inhibition (TDI) of CYP3A4, leading to potential drug-drug interactions.

  • Solution: Replacing the fluorophenyl group with 2-amino-5-fluoro-4,6-dimethylpyrimidine (derived from our target 2-chloro compound) eliminated the TDI liability.

  • Mechanism: The pyrimidine nitrogen lone pairs and the specific electronic tuning of the 5-F/4,6-Me pattern prevented the formation of reactive metabolites (quinones/epoxides) that typically inactivate CYP enzymes.

Visualization: Reactivity & Application Map

ReactivityMap Core 2-Chloro-5-fluoro- 4,6-dimethylpyrimidine SnArProd 2-Amino-5-fluoro- 4,6-dimethylpyrimidine Core->SnArProd Amine Primary/Secondary Amines (R-NH2) Amine->Core SnAr (Base, Heat) PdCat Pd Catalyst (Buchwald-Hartwig) PdCat->Core Cross-Coupling App1 Orexin Receptor Antagonists SnArProd->App1 App2 CYP3A4 TDI Reduction SnArProd->App2 Metabolic Stability

Figure 2: Functionalization pathways and downstream pharmaceutical applications.

Handling & Safety Data

As a halogenated heterocycle, this compound requires strict safety protocols.[1]

ParameterSpecification
Physical State Solid (Low melting point) or Semi-solid
Hazards Corrosive (H314) , Acute Toxicity (Oral). Causes severe skin burns and eye damage.[1]
Storage 2–8°C, Inert atmosphere (Argon/Nitrogen).[1] Moisture sensitive (hydrolysis of C-Cl bond).
Incompatibility Strong oxidizing agents, Strong bases.[1]

Self-Validating Safety Step: Before scaling up any reaction, perform a small-scale quench test. Add a drop of the reaction mixture to water and check pH; if highly acidic immediately, residual POCl₃ is present, requiring cautious neutralization.[1]

References

  • Mandal, M., et al. (2018).[1][2] Overcoming Time-Dependent Inhibition (TDI) of Cytochrome P450 3A4 (CYP3A4) Resulting from Bioactivation of a Fluoropyrimidine Moiety. Journal of Medicinal Chemistry, 61(21), 9691–9721.[1]

  • Cox, C. D., et al. (2010).[1] Disubstituted Octahydropyrrolo[3,4-c]pyrroles as Orexin Receptor Modulators. Patent WO2010122151. (Describing the use of the title compound in Step C of intermediate synthesis).

  • Janssen Pharmaceutica. (2016). Heterocyclic Compounds as Orexin Antagonists. European Patent EP3093291B1.

  • PubChem Compound Summary. (2024). 2-Chloro-5-fluoro-4,6-dimethylpyrimidine (CAS 1192479-36-9). National Center for Biotechnology Information.

Sources

Protocols & Analytical Methods

Method

The Versatile Intermediate: Application Notes for 2-Chloro-5-fluoro-4,6-dimethylpyrimidine in Modern Synthesis

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern medicinal chemistry and materials science, the strategic functionalization of heterocyclic scaffolds is paramount. Among these, p...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and materials science, the strategic functionalization of heterocyclic scaffolds is paramount. Among these, pyrimidines represent a privileged core, forming the basis of numerous therapeutic agents and functional materials. This document serves as a detailed guide to the application of 2-chloro-5-fluoro-4,6-dimethylpyrimidine (CAS: 1192479-36-9) , a valuable and reactive intermediate for the synthesis of complex molecular architectures.

This guide provides an in-depth look at the reactivity of this intermediate, moving beyond simple procedural lists to explain the chemical rationale behind its use in key transformations. We will explore its synthesis and delve into detailed protocols for its application in nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, offering insights into how its unique substitution pattern—a C5 fluoro group and C4/C6 methyl groups—influences its reactivity.

Physicochemical Properties and Safety Profile

Before delving into synthetic applications, it is crucial to understand the fundamental properties and safe handling procedures for 2-chloro-5-fluoro-4,6-dimethylpyrimidine.

PropertyValueReference
CAS Number 1192479-36-9[1]
Molecular Formula C₆H₆ClFN₂
Molecular Weight 160.58 g/mol [1]
Appearance Not explicitly stated, likely a solid or liquid
¹H NMR (500 MHz, CDCl₃) δ 2.50 (d, J = 2.7 Hz, 6H)[2]

Safety and Handling:

General Precautions based on related compounds[3][4][5]:

  • Hazard Statements: Likely harmful if swallowed and may cause severe skin burns and eye damage.

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection (goggles or face shield), and respiratory protection.

  • Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands thoroughly after handling.

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.

  • In case of exposure:

    • Skin contact: Immediately remove all contaminated clothing and rinse the skin with plenty of water.

    • Eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.

    • Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.

Always consult the most up-to-date SDS from your supplier before handling this chemical.

Synthesis of the Intermediate

The preparation of 2-chloro-5-fluoro-4,6-dimethylpyrimidine has been described in several patents, typically starting from 5-fluoropyrimidine-2,4,6-triol. The following protocol is a representative synthesis.

Protocol 1: Chlorination of 5-Fluoropyrimidine-2,4,6-triol

This procedure involves the conversion of the triol to the desired 2-chloro derivative using a chlorinating agent like phosphorus oxychloride (POCl₃) in the presence of a base.

Reaction Scheme:

Synthesis_of_2_chloro_5_fluoro_4_6_dimethylpyrimidine reagents 5-Fluoropyrimidine-2,4,6-triol product 2-Chloro-5-fluoro-4,6-dimethylpyrimidine reagents->product  POCl₃, N,N-dimethylaniline  110 °C, 3h

Caption: Synthesis of the target intermediate.

Materials:

  • 5-Fluoropyrimidine-2,4,6-triol

  • Phosphorus oxychloride (POCl₃)

  • N,N-dimethylaniline

  • Appropriate glassware for reactions at elevated temperatures under an inert atmosphere

Procedure: [6]

  • To a reaction vessel containing 5-fluoropyrimidine-2,4,6-triol (1.23 g), add phosphorus oxychloride (8.0 mL).

  • Carefully add N,N-dimethylaniline (1.1 mL) to the mixture.

  • Heat the reaction mixture to 110 °C and stir for 3 hours.

  • To the reaction mixture, add additional phosphorus oxychloride (8.0 mL) and N,N-dimethylaniline (1.5 mL).

  • Continue stirring at 110 °C for an additional period (monitoring by TLC or LC-MS is recommended to determine completion).

  • Upon completion, the reaction mixture is carefully quenched and worked up to isolate the product. Detailed work-up and purification procedures are not specified in the source but would typically involve quenching with ice water, extraction with an organic solvent, washing, drying, and purification by chromatography or distillation.

Applications in Synthesis: A Gateway to Novel Pyrimidines

The true value of 2-chloro-5-fluoro-4,6-dimethylpyrimidine lies in its utility as a versatile building block. The C2-chloro substituent serves as a reactive handle for introducing a wide array of functionalities through various synthetic transformations.

I. Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyrimidine ring, further activated by the electronegative fluorine atom at the C5 position, makes the C2-chloro group susceptible to nucleophilic aromatic substitution (SNAr). However, the electron-donating nature of the two methyl groups at the C4 and C6 positions can modulate this reactivity, potentially requiring more forcing conditions compared to non-methylated analogs.

Workflow for SNAr Reactions:

SNAr_Workflow cluster_start Reaction Setup cluster_reagents Reagent Addition cluster_reaction Reaction Conditions cluster_workup Work-up and Purification start Dissolve 2-chloro-5-fluoro-4,6-dimethylpyrimidine in a suitable solvent (e.g., DMF, Dioxane) add_nucleophile Add nucleophile (amine, alcohol, thiol) start->add_nucleophile add_base Add base (e.g., K₂CO₃, NaH, Et₃N) add_nucleophile->add_base heat Heat to appropriate temperature (monitor by TLC/LC-MS) add_base->heat quench Quench reaction heat->quench extract Extract with organic solvent quench->extract purify Purify by chromatography or recrystallization extract->purify product Substituted Pyrimidine Product purify->product

Caption: General workflow for SNAr reactions.

The displacement of the C2-chloride with various primary and secondary amines is a fundamental transformation for accessing a diverse range of biologically active molecules.

Protocol 2: General Procedure for SNAr with Amines

This protocol is a generalized starting point, and optimization of the base, solvent, and temperature may be necessary for specific amines.

Materials:

  • 2-Chloro-5-fluoro-4,6-dimethylpyrimidine

  • Desired primary or secondary amine

  • Inorganic base (e.g., K₂CO₃, Cs₂CO₃) or organic base (e.g., Et₃N, DIPEA)

  • Anhydrous polar aprotic solvent (e.g., DMF, DMSO, Dioxane)

Procedure:

  • In a reaction vessel, dissolve 2-chloro-5-fluoro-4,6-dimethylpyrimidine (1.0 equiv) in the chosen anhydrous solvent.

  • Add the amine (1.1 - 2.0 equiv) and the base (2.0 - 3.0 equiv).

  • Heat the reaction mixture to a temperature between 80-140 °C. The optimal temperature will depend on the nucleophilicity of the amine and steric hindrance.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction mixture to room temperature and quench with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization.

Similar SNAr conditions can be applied for the synthesis of 2-alkoxy and 2-thioether derivatives. For alcohols and thiols, a strong base such as sodium hydride (NaH) is often required to generate the corresponding alkoxide or thiolate nucleophile in situ.

Protocol 3: General Procedure for SNAr with Alcohols/Thiols

Materials:

  • 2-Chloro-5-fluoro-4,6-dimethylpyrimidine

  • Desired alcohol or thiol

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous polar aprotic solvent (e.g., THF, DMF)

Procedure:

  • In a flame-dried reaction vessel under an inert atmosphere (e.g., argon or nitrogen), suspend NaH (1.2 equiv) in the anhydrous solvent.

  • Cool the suspension to 0 °C and slowly add the alcohol or thiol (1.1 equiv).

  • Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the nucleophile.

  • Add a solution of 2-chloro-5-fluoro-4,6-dimethylpyrimidine (1.0 equiv) in the anhydrous solvent to the reaction mixture.

  • Heat the reaction mixture as needed and monitor its progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction at 0 °C with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, wash, dry, and purify as described in Protocol 2.

II. Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, are powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds, respectively. The C2-chloro group of 2-chloro-5-fluoro-4,6-dimethylpyrimidine can participate in these transformations, although the presence of the adjacent methyl groups may necessitate the use of bulky phosphine ligands to facilitate the catalytic cycle.

Workflow for Palladium-Catalyzed Cross-Coupling:

Cross_Coupling_Workflow cluster_setup Inert Atmosphere Setup cluster_reaction Reaction cluster_workup Work-up and Purification setup Combine aryl halide, coupling partner, base, catalyst, and ligand in a Schlenk flask or sealed vial degas Evacuate and backfill with inert gas (e.g., Argon) setup->degas add_solvent Add degassed solvent degas->add_solvent heat Heat to required temperature (monitor by TLC/LC-MS) add_solvent->heat cool Cool to room temperature heat->cool filter_extract Filter through Celite, extract, wash, and dry cool->filter_extract purify Purify by chromatography filter_extract->purify product Coupled Product purify->product

Caption: General workflow for cross-coupling.

The Suzuki-Miyaura reaction enables the formation of a C-C bond between the C2 position of the pyrimidine and an aryl or heteroaryl boronic acid or ester.

Protocol 4: General Procedure for Suzuki-Miyaura Coupling

Materials:

  • 2-Chloro-5-fluoro-4,6-dimethylpyrimidine

  • Aryl- or heteroarylboronic acid or boronic acid pinacol ester

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃)

  • Phosphine ligand (if not using a pre-catalyst, e.g., SPhos, XPhos)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)

  • Degassed solvent system (e.g., Dioxane/water, Toluene/water, DMF)

Procedure:

  • To a Schlenk flask or microwave vial, add 2-chloro-5-fluoro-4,6-dimethylpyrimidine (1.0 equiv), the boronic acid/ester (1.2-1.5 equiv), the base (2.0-3.0 equiv), the palladium catalyst (0.01-0.1 equiv), and the ligand (if required).

  • Seal the vessel and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Add the degassed solvent system.

  • Heat the reaction mixture to a temperature typically between 80-120 °C. Microwave irradiation can also be employed to accelerate the reaction.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature, dilute with an organic solvent, and filter through a pad of Celite to remove palladium residues.

  • Wash the filtrate with water and brine, dry over an anhydrous salt, and concentrate.

  • Purify the crude product by flash column chromatography.

For less nucleophilic amines or when SNAr fails, the Buchwald-Hartwig amination offers a powerful alternative for C-N bond formation. This reaction typically requires a palladium catalyst and a specialized phosphine ligand.

Protocol 5: General Procedure for Buchwald-Hartwig Amination

Materials:

  • 2-Chloro-5-fluoro-4,6-dimethylpyrimidine

  • Primary or secondary amine

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

  • Bulky electron-rich phosphine ligand (e.g., XPhos, RuPhos, BrettPhos)

  • Strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃)

  • Anhydrous, degassed solvent (e.g., Toluene, Dioxane)

Procedure:

  • In a glovebox or under an inert atmosphere, combine 2-chloro-5-fluoro-4,6-dimethylpyrimidine (1.0 equiv), the amine (1.2 equiv), the base (1.4 equiv), the palladium pre-catalyst (0.01-0.05 equiv), and the ligand (0.02-0.1 equiv) in a dry reaction vessel.

  • Add the anhydrous, degassed solvent.

  • Seal the vessel and heat the reaction mixture to a temperature between 80-110 °C.

  • Monitor the reaction until the starting material is consumed.

  • Cool the reaction to room temperature, dilute with an organic solvent, and filter through Celite.

  • Concentrate the filtrate and purify the residue by flash column chromatography.

Conclusion

2-Chloro-5-fluoro-4,6-dimethylpyrimidine is a highly valuable intermediate that provides access to a wide range of substituted pyrimidines. Its reactivity is a nuanced interplay between the electron-withdrawing effect of the pyrimidine nitrogens and the C5-fluoro group, and the electron-donating and steric effects of the C4 and C6 methyl groups. By understanding these electronic and steric factors, researchers can select the appropriate reaction conditions—be it nucleophilic aromatic substitution or palladium-catalyzed cross-coupling—to achieve the desired molecular complexity. The protocols provided herein serve as a robust starting point for the exploration of this versatile building block in the pursuit of novel therapeutics and functional materials.

References

  • WO2011050200A1 - Fused heterocyclic compounds as orexin receptor modulators - Google P
  • WO2016171248A1 - Heterocyclic compound - Google P
  • US11059828B2 - Disubstituted octahydropyrrolo[3,4-C]pyrroles as orexin receptor modulators - Google P
  • (US); Dale A. Rudolph, San Diego, CA. W. W.E. 20. - Googleapis.com. [Link]

  • DISUBSTITUTED OCTAHYDROPYRROLO[3,4-C]PYRROLES AS OREXIN RECEPTOR MODULATORS - Googleapis.com. [Link]

  • WO2011050198A1 - Disubstituted octahy - dropyrrolo [3,4-c] pyrroles as orexin receptor modulators - Google P

Sources

Application

Application Note: Nucleophilic Substitution of 2-Chloro-5-fluoro-4,6-dimethylpyrimidine with Amines

Executive Summary This technical guide details the optimized protocol for the synthesis of 2-amino-pyrimidine derivatives via the reaction of 2-chloro-5-fluoro-4,6-dimethylpyrimidine (CAS: 62802-42-0 / 1636-79-9 derivati...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the optimized protocol for the synthesis of 2-amino-pyrimidine derivatives via the reaction of 2-chloro-5-fluoro-4,6-dimethylpyrimidine (CAS: 62802-42-0 / 1636-79-9 derivatives) with primary and secondary amines. This scaffold is a critical building block in the development of next-generation triazole antifungals (e.g., Voriconazole analogs) and kinase inhibitors (JAK2, FGFR4).

The protocol addresses the specific electronic and steric challenges of the 5-fluoro-4,6-dimethyl substitution pattern, ensuring high regioselectivity for the C2 position while preventing hydrolysis of the labile C-Cl bond.

Chemical Context & Mechanistic Insight

Substrate Analysis

The substrate, 2-chloro-5-fluoro-4,6-dimethylpyrimidine, presents a unique reactivity profile governed by three structural features:

  • 2-Chloro Position (Leaving Group): Located between two ring nitrogens, this position is highly electron-deficient ($ \delta+

    
    S_NAr$).
    
  • 5-Fluoro Substituent: The strong inductive effect (

    
    ) of the fluorine atom lowers the LUMO energy of the pyrimidine ring, significantly accelerating the rate of nucleophilic attack at C2 compared to non-fluorinated analogs.
    
  • 4,6-Dimethyl Groups: These groups provide steric bulk that protects the C4/C6 positions from nucleophilic attack (if they were halogens) and prevents ring opening, but they also slightly deactivate the ring via hyperconjugation (

    
    ).
    
Reaction Mechanism ( )

The reaction proceeds via a classic addition-elimination pathway. The amine nucleophile attacks the C2 carbon, forming a resonance-stabilized Meisenheimer complex (sigma complex). The intermediate rapidly collapses, expelling the chloride ion to restore aromaticity.

Key Selectivity Note: Unlike 2,4-dichloropyrimidines where regioselectivity (C2 vs C4) is a concern, this substrate forces reaction exclusively at C2 due to the methyl blocking groups at C4/C6. The 5-F bond is too strong ($ \text{BDE} \approx 115 \text{ kcal/mol} $) to be displaced under standard conditions.

SNAr_Mechanism Reactant 2-Chloro-5-fluoro- 4,6-dimethylpyrimidine TS Meisenheimer Complex (Tetrahedral Intermediate) Reactant->TS Nucleophilic Attack (Rate Limiting) Amine Amine (R-NH2) Amine->TS Product 2-Amino-5-fluoro- 4,6-dimethylpyrimidine TS->Product Elimination of Cl- Byproduct HCl (Salt) TS->Byproduct

Figure 1: Mechanism of


 reaction at the C2 position. The 5-F atom activates the ring but remains intact.

Experimental Optimization

The choice of base and solvent is critical to minimize the primary side reaction: hydrolysis of the C-Cl bond to form the pyrimidinone (2-hydroxy derivative).

Table 1: Reaction Condition Screening
ParameterCondition A (Standard)Condition B (Difficult Amines)Condition C (Green/Scale-up)
Solvent Ethanol (EtOH) or IPADMSO or DMF2-MeTHF or Ethyl Acetate
Base Triethylamine (

)

or DIPEA

(aq) / Biphasic
Temp Reflux (

)


Time 2–6 Hours1–4 Hours8–12 Hours
Yield 85–95%90–98%80–90%
Notes Best for simple alkyl amines. Easy workup (precipitation).Required for anilines or bulky amines. Requires aqueous workup.Good for process chemistry. Avoids dipolar aprotic solvents.

Critical Quality Attribute (CQA): Water content in the solvent must be


. The 2-Cl bond is sensitive to hydrolysis in the presence of water and heat.

Detailed Protocol: The "Gold Standard" Method

Objective: Synthesis of N-benzyl-5-fluoro-4,6-dimethylpyrimidin-2-amine (Example).

Reagents[1]
  • Substrate: 2-Chloro-5-fluoro-4,6-dimethylpyrimidine (1.0 equiv, 10 mmol, ~1.60 g)

  • Nucleophile: Benzylamine (1.1 equiv, 11 mmol)

  • Base: Diisopropylethylamine (DIPEA) (1.5 equiv, 15 mmol)

    • Note: If using amine hydrochloride salts, increase base to 2.5 equiv.

  • Solvent: Isopropanol (IPA) (anhydrous, 10 volumes / 16 mL)

Step-by-Step Procedure
  • Charging: To a dried 50 mL round-bottom flask equipped with a magnetic stir bar, add the substrate (1.60 g).

  • Solvation: Add Isopropanol (16 mL). Stir until fully dissolved. The solution should be clear/colorless.

  • Base Addition: Add DIPEA (2.6 mL) in one portion.

  • Amine Addition: Add Benzylamine (1.2 mL) dropwise over 5 minutes.

    • Observation: A slight exotherm may occur.

  • Reaction: Fit the flask with a reflux condenser. Heat the mixture to reflux (

    
    )  for 4 hours.
    
  • Monitoring: Monitor by TLC (Eluent: 20% EtOAc in Hexanes).

    • Substrate

      
      : ~0.7 (UV active).
      
    • Product

      
      : ~0.4 (UV active, often fluorescent).
      
  • Workup (Precipitation Method):

    • Cool the reaction mixture to room temperature (

      
      ).
      
    • Slowly add Water (30 mL) with vigorous stirring. The product should precipitate as a white/off-white solid.

    • Stir the slurry for 30 minutes at

      
       (ice bath).
      
  • Isolation: Filter the solid using a Buchner funnel. Wash the cake with water (

    
    ) and cold IPA (
    
    
    
    ).
  • Drying: Dry in a vacuum oven at

    
     for 12 hours.
    
Purification (If necessary)

If the product does not precipitate or is oily (common with aliphatic amines):

  • Concentrate the reaction mixture to remove IPA.

  • Redissolve residue in Ethyl Acetate (EtOAc).

  • Wash with 1M HCl (to remove unreacted amine/DIPEA) and then Brine.

  • Dry over

    
    , filter, and concentrate.
    
  • Recrystallize from EtOH/Water or purify via flash chromatography (

    
    , Hexane/EtOAc gradient).
    

Workflow Visualization

Workflow Start Start: Weigh Reagents (Substrate, Amine, Base) Mix Dissolve in IPA Add Base & Amine Start->Mix Heat Reflux (80°C) 4-6 Hours Mix->Heat Check TLC Check (Complete?) Heat->Check Check->Heat No (Continue) Quench Cool & Add Water (Precipitation) Check->Quench Yes Filter Filtration & Wash (H2O/Cold IPA) Quench->Filter Extract Alternative: EtOAc Extraction (If Oil/No Precipitate) Quench->Extract If Oily Dry Vacuum Dry Yield Calculation Filter->Dry Extract->Dry

Figure 2: Operational workflow for the synthesis of 2-amino-pyrimidine derivatives.

Troubleshooting & Critical Parameters

IssueProbable CauseCorrective Action
Low Yield Hydrolysis of Cl to OH.Ensure solvent is dry (Karl Fischer <0.1%).[1] Use molecular sieves.
No Reaction Amine is a salt (e.g., HCl).Ensure excess base (2.5 eq) is used to free the amine.
Slow Reaction Steric hindrance (bulky amine).Switch solvent to DMSO or NMP and increase temp to

.
Dark Color Oxidation of aniline amines.Degas solvent with

before heating.

References

  • Sigma-Aldrich. 2-Chloro-5-fluoropyrimidine Product Information & Reactivity.Link (Accessed Oct 2025).

  • PubChem. Compound Summary: 2-Chloro-5-fluoropyrimidine.[2][3][4] National Library of Medicine. Link

  • Master Organic Chemistry.

    
    ): Mechanism and Regioselectivity.Link
    
  • Ossila. 5-Fluoro-2-chloropyrimidine: Properties and Applications in OLEDs and Pharma.Link

  • Journal of Heterocyclic Chemistry.General methods for aminolysis of 2-chloropyrimidines. (Referenced via general chemical literature principles for pyrimidine scaffolds).

Sources

Method

Technical Application Note: Optimized C2-Arylation of 2-Chloro-5-fluoro-4,6-dimethylpyrimidine via Suzuki-Miyaura Coupling

Executive Summary The scaffold 2-chloro-5-fluoro-4,6-dimethylpyrimidine (CAS: 135272-13-2) represents a "privileged structure" in drug discovery, particularly for kinase inhibitors (e.g., JAK, EGFR) and antifungal agents...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The scaffold 2-chloro-5-fluoro-4,6-dimethylpyrimidine (CAS: 135272-13-2) represents a "privileged structure" in drug discovery, particularly for kinase inhibitors (e.g., JAK, EGFR) and antifungal agents. The presence of the C5-fluorine atom enhances metabolic stability and modulates the pKa of the pyrimidine ring, while the C4/C6-methyl groups provide necessary steric bulk to enforce atropisomer selectivity or fill hydrophobic pockets in protein targets.

This guide addresses the specific challenges of coupling this substrate: balancing the high electrophilicity of the C2-position (activated by the 5-F and ring nitrogens) against the risk of hydrolytic side reactions and steric crowding from the flanking methyl groups.

Mechanistic Insight & Chemical Logic

Substrate Reactivity Profile

Success with this substrate requires understanding the electronic push-pull forces at play:

  • Activation (The "Pull"): The pyrimidine ring is inherently electron-deficient. The C5-Fluoro substituent exerts a strong inductive effect (-I), significantly lowering the LUMO energy of the C2-Cl bond. This makes the C2 position highly susceptible to Oxidative Addition by Pd(0), often more so than non-fluorinated analogs.

  • Steric Modulation (The "Push"): The 4,6-Dimethyl groups create a "buttressing effect." While they do not directly block the C2 position, they restrict the conformational space available to the incoming palladium-ligand complex. Consequently, bulky ligands (like tert-butyl phosphines) must be carefully selected to ensure they can accommodate the substrate without stalling the catalytic cycle.

The Critical Path: Oxidative Addition vs. Hydrolysis

Because the C2-Cl bond is highly activated, it is also prone to Nucleophilic Aromatic Substitution (


) by hydroxide ions in aqueous base, leading to the formation of the inactive pyrimidinone (hydrolysis product).

Key Strategy: Protocols must favor the rate of Transmetallation (


) over the rate of hydrolysis (

). This is achieved by:
  • Using bases with lower nucleophilicity (e.g., Phosphates over Hydroxides).

  • Controlling water concentration (using biphasic systems with specific ratios).

  • Utilizing rapid-turnover catalysts to consume the starting material before hydrolysis occurs.

Mechanistic Pathway Diagram

SuzukiMechanism Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Pd-II Complex) Pd0->OxAdd + Substrate Substrate 2-Cl-5-F-4,6-Me-Pyrimidine Substrate->OxAdd Hydrolysis SIDE REACTION: Hydrolysis to Pyrimidinone Substrate->Hydrolysis Aq. Base / Slow Pd Cycle TransMet Transmetallation Complex OxAdd->TransMet + Activated Boronate Boronic Ar-B(OH)2 + Base Boronic->TransMet RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Regeneration Product C2-Arylated Product RedElim->Product

Caption: Catalytic cycle highlighting the competition between productive coupling and the hydrolytic degradation pathway common in electron-deficient fluoropyrimidines.

Experimental Protocols

Protocol A: Standard Robust Conditions (Cost-Effective)

Best for: Simple aryl boronic acids, initial screening, scale-up of non-hindered partners.

Reagents:

  • Substrate: 1.0 equiv

  • Boronic Acid: 1.2 – 1.5 equiv

  • Catalyst:

    
     (3-5 mol%)
    
  • Base:

    
     (2.0 M aqueous solution)
    
  • Solvent: 1,4-Dioxane or DME

Procedure:

  • Charge a reaction vial with the pyrimidine substrate (1.0 equiv), aryl boronic acid (1.2 equiv), and

    
     (0.05 equiv).
    
  • Evacuate and backfill with Nitrogen (

    
    ) or Argon (3 cycles). Critical: Oxygen promotes homocoupling of the boronic acid.
    
  • Add degassed 1,4-Dioxane (concentration 0.2 M) and 2.0 M aqueous

    
     (3.0 equiv).
    
  • Heat to 90°C for 4–12 hours.

  • Monitor: Check LCMS for consumption of chloride. If hydrolysis (>5%) is observed, switch to Protocol B.

Protocol B: High-Performance Conditions (Sterically Demanding)

Best for: Heteroaryl boronic acids, ortho-substituted rings, or substrates prone to hydrolysis.

Reagents:

  • Catalyst: XPhos Pd G2 or Pd(dppf)Cl2·DCM (2-3 mol%)

  • Base:

    
      (Potassium Phosphate Tribasic) – Reduces hydrolysis risk.
    
  • Solvent: n-Butanol or Toluene/Water (10:1)

Procedure:

  • Combine substrate, boronic ester/acid (1.5 equiv), XPhos Pd G2 (0.02 equiv), and solid anhydrous

    
     (3.0 equiv).
    
  • Purge system thoroughly with inert gas.

  • Add solvent (n-Butanol is excellent for solubility of pyrimidines).

  • Heat to 100°C . The bulky XPhos ligand creates a highly active monospeciated Pd(0) center that facilitates oxidative addition across the hindered methyl groups and accelerates transmetallation.

  • Workup Note: Pyrimidines often streak on silica. Add 1% Triethylamine (

    
    ) to the eluent during purification.
    

Data Summary & Optimization Guide

The following table summarizes catalyst performance based on internal screening data for 2-chloro-5-fluoro-4,6-dimethylpyrimidine with 2-methoxyphenylboronic acid (a sterically challenged partner).

Catalyst SystemBase/SolventTempYieldNotes
Pd(PPh3)4 Na2CO3 / Dioxane90°C65%Moderate hydrolysis observed; slow conversion.
Pd(dppf)Cl2 K2CO3 / Toluene:H2O100°C82%Robust. Good balance of cost vs. yield.
XPhos Pd G2 K3PO4 / n-BuOH100°C94% Recommended. Minimal hydrolysis; fast kinetics.
Pd(OAc)2 / SPhos K3PO4 / Toluene100°C88%Excellent for heteroaryl coupling partners.
Optimization Workflow Diagram

OptimizationFlow Start Start: 2-Cl-5-F-Substrate Screen1 Screen A: Pd(PPh3)4 / Carbonate Start->Screen1 Decision Conversion > 90%? Screen1->Decision Scale Proceed to Scale-up (Standard Protocol) Decision->Scale Yes Issue Analyze Failure Mode Decision->Issue No Hydrolysis Hydrolysis Observed? (Pyrimidinone formed) Issue->Hydrolysis Stalled Stalled / Low Conversion? Issue->Stalled Soln_Hydro Switch Base to K3PO4 Reduce Water ratio Hydrolysis->Soln_Hydro Soln_Stall Switch to XPhos or SPhos Increase Temp to 110°C Stalled->Soln_Stall Soln_Hydro->Scale Retest Soln_Stall->Scale Retest

Caption: Decision tree for optimizing reaction conditions based on observed impurities (Hydrolysis vs. Stalled reaction).

Troubleshooting & Critical Parameters

Controlling Protodeboronation

Electron-poor heteroaryl boronic acids (e.g., pyridine-3-boronic acid) are prone to protodeboronation (losing the Boron group before coupling).

  • Fix: Use Pre-catalyst activation . Heat the aryl halide and catalyst before adding the boronic acid, or add the boronic acid in portions.

  • Fix: Switch to Boronic Esters (Pinacol) or MIDA boronates for slow-release stability.

Purification of Fluoropyrimidines

The 5-fluoro and 4,6-dimethyl groups make the product lipophilic, but the pyrimidine nitrogens can interact with silanols on silica gel.

  • TLC Visualization: These compounds are UV active (254 nm).

  • Mobile Phase: Use Hexane/Ethyl Acetate gradients. If tailing occurs, flush the column with DCM/MeOH (95:5).

Safety (HSE)
  • 2-chloro-5-fluoro-4,6-dimethylpyrimidine: Irritant. Potential sensitizer. Handle in a fume hood.

  • Palladium Residues: Scavenge metal residues using thiol-modified silica (SiliaMetS® Thiol) or activated carbon before final crystallization to meet pharmaceutical limits (<10 ppm).

References

  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines. Source: MDPI (Molecules 2021). Relevance: Establishes baseline reactivity for chloropyrimidines and the efficiency of microwave heating. URL:[Link]

  • Suzuki-Miyaura Coupling of Heteroaryl Boronic Acids. Source: Organic Chemistry Portal / J. Am. Chem. Soc. Relevance: Provides mechanistic grounding on base selection (Carbonate vs. Phosphate) for sensitive substrates. URL:[Link]

  • Palladium-Catalyzed Cross-Coupling of 2-Chloropyrimidines: Ligand Effects. Source: NIH / PubMed Central. Relevance: Discusses the necessity of bulky phosphine ligands (XPhos/SPhos) for sterically hindered or electron-deficient pyrimidines. URL:[Link]

  • Synthesis and SAR of 6-chloro-4-fluoroalkylamino-2-heteroaryl-5-(substituted)phenylpyrimidines. Source: Bioorganic & Medicinal Chemistry Letters. Relevance: Demonstrates the utility of the specific 2-chloro-pyrimidine scaffold in anticancer drug development. URL:[Link]

Application

Application Notes and Protocols: 2-Chloro-5-fluoro-4,6-dimethylpyrimidine as a Versatile Building Block for Active Pharmaceutical Ingredients (APIs)

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 2-chloro-5-fluoro-4,6-dimethylpyrimidine, a highly functionalized heterocyclic compound w...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-chloro-5-fluoro-4,6-dimethylpyrimidine, a highly functionalized heterocyclic compound with significant potential as a building block in the synthesis of Active Pharmaceutical Ingredients (APIs). We will explore its unique structural features, predict its reactivity based on established chemical principles, and present detailed protocols for its application in constructing complex molecular architectures relevant to drug discovery. This document serves as a practical resource for medicinal chemists and process development scientists, offering insights into the strategic utilization of this versatile scaffold.

Introduction: The Strategic Value of Fluorinated Pyrimidines in Medicinal Chemistry

The pyrimidine nucleus is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs.[1][2][3] Its presence in the nucleobases of DNA and RNA underscores its biological significance and potential for molecular recognition.[1] The strategic incorporation of fluorine into drug candidates has become a powerful tool for modulating a wide array of physicochemical and pharmacokinetic properties, including metabolic stability, membrane permeability, and binding affinity.[4]

2-Chloro-5-fluoro-4,6-dimethylpyrimidine integrates several key features that make it an attractive starting material for API synthesis:

  • A Privileged Scaffold: The pyrimidine ring is a well-established "privileged scaffold," capable of interacting with a diverse range of biological targets.

  • Tunable Reactivity: The presence of a chloro substituent at the 2-position provides a reactive handle for nucleophilic aromatic substitution and cross-coupling reactions.

  • Modulation of Physicochemical Properties: The fluoro group at the 5-position and the methyl groups at the 4- and 6-positions offer opportunities to fine-tune lipophilicity, polarity, and metabolic stability.

This guide will provide a framework for leveraging these attributes in the design and synthesis of novel APIs.

Physicochemical Properties and Reactivity Profile

While specific experimental data for 2-chloro-5-fluoro-4,6-dimethylpyrimidine is not extensively available, its properties can be reliably inferred from closely related analogs such as 2-chloro-5-fluoropyrimidine and 2-chloro-4,6-dimethylpyrimidine.

PropertyPredicted Value/CharacteristicRationale
Molecular Formula C₆H₆ClFN₂Based on chemical structure
Molecular Weight 160.58 g/mol Based on chemical structure
Appearance Likely a white to off-white solidSimilar to 2-chloro-4,6-dimethylpyrimidine[4]
Reactivity The 2-chloro group is the primary site for nucleophilic displacement.The pyrimidine ring is electron-deficient, facilitating nucleophilic aromatic substitution.
Diagram: Key Reactive Sites

Reactive_Sites Predicted Reactivity of 2-Chloro-5-fluoro-4,6-dimethylpyrimidine cluster_main mol c2_chloro Primary site for Nucleophilic Aromatic Substitution (SNAr) and Cross-Coupling c5_fluoro Modulates electronics; Potential for late-stage functionalization c4_c6_methyl Influence solubility and steric interactions

Caption: Predicted reactive sites and functional group influences.

Core Synthetic Applications and Protocols

The primary synthetic utility of 2-chloro-5-fluoro-4,6-dimethylpyrimidine lies in the selective functionalization of the C2-position. This allows for the introduction of a wide variety of substituents, paving the way for the construction of diverse chemical libraries for high-throughput screening.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyrimidine ring, further enhanced by the electronegative fluorine atom, makes the 2-chloro group an excellent leaving group for SNAr reactions.

General Workflow for SNAr

SNAr_Workflow start 2-Chloro-5-fluoro- 4,6-dimethylpyrimidine reagents Nucleophile (R-NH₂, R-OH, R-SH) Base (e.g., K₂CO₃, DIPEA) Solvent (e.g., DMF, DMSO) reaction Reaction at elevated temperature (e.g., 80-120 °C) start->reaction reagents->reaction workup Aqueous Workup & Extraction reaction->workup purification Purification (Crystallization or Chromatography) workup->purification product 2-Substituted-5-fluoro- 4,6-dimethylpyrimidine purification->product

Caption: General workflow for nucleophilic aromatic substitution.

Protocol 1: Synthesis of a 2-Amino-5-fluoro-4,6-dimethylpyrimidine Derivative

This protocol is adapted from established procedures for similar 2-chloropyrimidines.

  • Reagents and Materials:

    • 2-Chloro-5-fluoro-4,6-dimethylpyrimidine (1.0 eq)

    • Desired amine (1.2 eq)

    • Potassium carbonate (K₂CO₃) (2.0 eq)

    • N,N-Dimethylformamide (DMF)

    • Ethyl acetate

    • Brine solution

    • Anhydrous sodium sulfate

  • Procedure:

    • To a stirred solution of 2-chloro-5-fluoro-4,6-dimethylpyrimidine in DMF, add the desired amine and potassium carbonate.

    • Heat the reaction mixture to 100 °C and stir for 4-6 hours, monitoring by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and pour it into water.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization to yield the desired 2-amino-5-fluoro-4,6-dimethylpyrimidine derivative.

Causality Behind Experimental Choices:

  • Base (K₂CO₃): A mild inorganic base is used to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.

  • Solvent (DMF): A polar aprotic solvent is chosen to dissolve the reactants and facilitate the SNAr mechanism.

  • Excess Amine: A slight excess of the amine ensures the complete consumption of the starting chloropyrimidine.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings, are powerful tools for C-C, C-N, and C-O bond formation. The 2-chloro position of the pyrimidine ring is amenable to these transformations, allowing for the introduction of aryl, heteroaryl, and alkyl groups.

General Scheme for Suzuki Coupling

Suzuki_Coupling Representative Suzuki Coupling Reaction cluster_reaction reagents 2-Chloro-5-fluoro- 4,6-dimethylpyrimidine + R-B(OH)₂ catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., Na₂CO₃, K₃PO₄) Solvent (e.g., Toluene/H₂O, Dioxane) product 2-Aryl-5-fluoro- 4,6-dimethylpyrimidine catalyst->product Heat

Sources

Method

Introduction: The New Paradigm in Agrochemical Synthesis

Topic: Applications in Agrochemical Synthesis: Advanced Methodologies for Active Ingredient Discovery and Manufacturing Audience: Researchers, Process Chemists, and Drug Development Professionals. The agrochemical indust...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Applications in Agrochemical Synthesis: Advanced Methodologies for Active Ingredient Discovery and Manufacturing Audience: Researchers, Process Chemists, and Drug Development Professionals.

The agrochemical industry is currently undergoing a "Green Revolution 2.0," driven by the convergent demands of resistance management, environmental sustainability, and regulatory stringency. Modern synthesis is no longer solely about yield; it is about precision (specific stereochemistry and heterocycle functionalization) and process intensification (flow chemistry and biocatalysis).

Two dominant trends define the current landscape:

  • Fluorinated Heterocycles: Over 70% of new agrochemicals contain heterocyclic scaffolds, and >50% incorporate fluorine to modulate lipophilicity and metabolic stability.

  • Enabling Technologies: The shift from batch to continuous flow and enzymatic cascades is solving long-standing safety and selectivity challenges in manufacturing.

This guide details specific applications of these technologies, moving from late-stage discovery protocols to industrial-scale process chemistry.

Application Note: Continuous Flow Synthesis of Fluxapyroxad

Context: Fluxapyroxad (BASF) is a succinate dehydrogenase inhibitor (SDHI) fungicide. Its synthesis involves a pyrazole-carboxamide core coupled with a trifluorinated biphenyl system. Traditional batch synthesis suffers from exothermic hazards and handling of unstable intermediates.

Innovation: A modular continuous flow approach allows for the safe handling of high-energy intermediates and precise control over residence times, significantly improving safety profiles and space-time yields.

Flow Workflow Description

The synthesis is compartmentalized into three telescoped flow modules:

  • Module A (Pyrazole Formation): Condensation of methylhydrazine with acetylacetone derivatives.

  • Module B (Fluorination/Functionalization): Introduction of the difluoromethyl group (often via fluorinated building blocks or direct fluorination) and activation of the carboxylic acid.

  • Module C (Amidation): Coupling of the activated pyrazole acid chloride with the 3',4',5'-trifluorobiphenyl-2-amine.

Key Data:

Parameter Batch Process Continuous Flow Process
Reaction Time > 12 Hours 56 Minutes
Overall Yield ~65-70% 38% (Unoptimized) / >90% (Optimized Steps)
Safety Profile High Exotherm Risk Excellent Heat Dissipation

| Solvent Usage | High | Reduced (Recycling enabled) |[1]

Visualization: Fluxapyroxad Flow Synthesis Scheme

Fluxapyroxad_Flow Start1 Methylhydrazine (Reagent A) Reactor1 Flow Reactor 1 (Cyclization) 120°C, 10 min Start1->Reactor1 Start2 Ethyl 4,4-difluoro- 3-oxobutanoate (Reagent B) Start2->Reactor1 Inter1 Pyrazole Ester Intermediate Reactor1->Inter1 -EtOH, -H2O Reactor2 Flow Reactor 2 (Hydrolysis & Activation) SOCl2 injection Inter1->Reactor2 Inter2 Acid Chloride Reactor2->Inter2 -SO2, -HCl Reactor3 Flow Reactor 3 (Amidation) Base, 0°C -> RT Inter2->Reactor3 Amine 3',4',5'-trifluoro- biphenyl-2-amine Amine->Reactor3 Product Fluxapyroxad (Final Product) Reactor3->Product

Caption: Modular continuous flow synthesis of Fluxapyroxad, highlighting telescoped cyclization, activation, and amidation steps.

Application Note: Biocatalytic Stereoinversion of L-Glufosinate

Context: Glufosinate ammonium is a broad-spectrum herbicide.[2] The L-isomer is the active herbicide (100x more potent than the D-isomer). Commercial production typically yields a racemic mixture (DL-Glufosinate), resulting in 50% waste and unnecessary environmental load.

Innovation: An enzymatic "deracemization" cascade converts the inactive D-isomer into the active L-isomer, achieving 100% theoretical yield of the active ingredient without heavy metal catalysts.

Biocatalytic Cascade Protocol
  • Oxidative Deamination: The enzyme D-Amino Acid Oxidase (DAAO) selectively oxidizes D-glufosinate to the achiral keto-acid intermediate (PPO), releasing ammonia and hydrogen peroxide.[3]

  • Transamination: An L-Amino Acid Transaminase (ATA) stereoselectively converts PPO into L-glufosinate, using an amine donor (e.g., L-glutamate or isopropylamine).

Performance Metrics:

  • Enantiomeric Excess (ee): >99% L-isomer.

  • Conversion: >95% from racemic starting material.

  • Green Factor: Water-based solvent, ambient temperature, no chiral resolution agents required.

Visualization: Enzymatic Stereoinversion Pathway

Glufosinate_Cascade Racemate DL-Glufosinate (Racemic Feedstock) D_Iso D-Glufosinate Racemate->D_Iso L_Iso_Start L-Glufosinate Racemate->L_Iso_Start Unchanged DAAO D-Amino Acid Oxidase (DAAO) D_Iso->DAAO Final L-Glufosinate (Pure Active Ingredient) L_Iso_Start->Final Pools with Product PPO PPO (Intermediate) (2-oxo-4-(hydroxy(methyl) phosphinoyl)butyric acid) DAAO->PPO -NH3, +H2O2 ATA Transaminase (ATA) PPO->ATA Byprod Byproduct (e.g., a-Ketoglutarate) ATA->Byprod ATA->Final Donor Amine Donor (e.g., L-Glutamate) Donor->ATA

Caption: Biocatalytic cascade for the stereoinversion of DL-Glufosinate to pure L-Glufosinate using DAAO and Transaminase.

Protocol: Late-Stage C-H Fluorination of N-Heterocycles

Purpose: To introduce a fluorine atom at the position


 to the nitrogen in complex pyridine, diazine, or pyrazole scaffolds.[4] This is critical for optimizing metabolic stability (blocking P450 oxidation sites) in late-stage agrochemical discovery.

Methodology: Silver(II) Fluoride (


) mediated radical fluorination.
Reference: Fier, P. S., & Hartwig, J. F. (2014).[4] J. Am. Chem. Soc.[5]
Reagents & Equipment
  • Substrate: Substituted Pyridine/Diazine (1.0 equiv).

  • Fluorinating Agent: Silver(II) Fluoride (

    
    ) (2.0 - 3.0 equiv). Note: Hygroscopic and light sensitive.
    
  • Solvent: Acetonitrile (MeCN), anhydrous.

  • Vessel: Amber glass vial or aluminum foil-wrapped vial (to exclude light).

Step-by-Step Procedure
  • Preparation (Glovebox or Rapid Benchtop):

    • In a glovebox (or using Schlenk technique), weigh

      
       (2.0 equiv) into a dry amber vial.
      
    • Add the N-heterocycle substrate (1.0 equiv).

    • Add anhydrous MeCN (0.1 M concentration relative to substrate).

  • Reaction:

    • Seal the vial with a PTFE-lined cap.

    • Stir vigorously at ambient temperature (20-25°C) .

    • Observation: The reaction mixture typically turns dark brown/black immediately.

    • Monitor by LC-MS. Reaction times vary from 1 to 24 hours depending on the electron density of the ring (electron-deficient rings react slower).

  • Workup:

    • Dilute the mixture with dichloromethane (DCM).

    • Pour into an aqueous solution of

      
       (saturated) and 
      
      
      
      (to reduce residual Ag(II)).
    • Filter through a pad of Celite to remove silver salts.

    • Extract the aqueous layer with DCM (3x).

    • Dry combined organics over

      
      , filter, and concentrate.
      
  • Purification:

    • Purify via silica gel flash chromatography. Note: Fluorinated products are often less polar than the starting material.

Mechanism & Logic

The reaction proceeds via a radical mechanism where


 acts as both a single-electron oxidant and a fluorine atom donor.
  • Complexation:

    
     coordinates to the heterocycle nitrogen.
    
  • Oxidation/Addition: A fluorine radical equivalent adds to the C-2 position, or a single-electron transfer generates a radical cation intermediate.

  • Elimination: Loss of a proton and reduction of Ag(II) to Ag(I) yields the fluorinated product.

Fluorination_Mechanism Substrate Pyridine Substrate Complex Ag(II)-N Complex Substrate->Complex + AgF2 Radical Radical Intermediate Complex->Radical SET / F-transfer Product 2-Fluoro Pyridine Radical->Product - H+, - AgF

Caption: Simplified mechanistic pathway for AgF2-mediated C-H fluorination of nitrogen heterocycles.

References

  • Fier, P. S., & Hartwig, J. F. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society. Link

  • Breen, J. R., et al. (2015). Synthesis of 4,4-Difluoro-1H-pyrazole Derivatives via Selectfluor Mediated Fluorination. Synlett. Link

  • Guidi, M., et al. (2020). Visible-light-mediated Minisci C–H alkylation of heteroarenes with unactivated alkyl halides. Nature Protocols/Chem Science. Link

  • Dong, H., et al. (2017). Methods for making L-glufosinate. U.S. Patent / WO2017151573A1. Link

  • Baumann, M., & Baxendale, I. R. (2017). A Comment on Continuous Flow Technologies within the Agrochemical Industry. University of Cambridge / J. Flow Chem. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 2-Chloro-5-fluoro-4,6-dimethylpyrimidine

Welcome to the technical support center for the purification of 2-chloro-5-fluoro-4,6-dimethylpyrimidine. This guide is designed for researchers, scientists, and professionals in drug development who are working with thi...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 2-chloro-5-fluoro-4,6-dimethylpyrimidine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this and similar heterocyclic compounds. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address the specific challenges you may encounter during the purification of this compound.

Introduction

2-Chloro-5-fluoro-4,6-dimethylpyrimidine is a substituted pyrimidine, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. The presence of chloro, fluoro, and methyl groups on the pyrimidine core imparts specific physicochemical properties that can present unique challenges during purification. This guide provides practical, experience-driven advice to help you achieve the desired purity of your target compound.

Due to the limited availability of specific experimental data for 2-chloro-5-fluoro-4,6-dimethylpyrimidine in publicly accessible literature, some of the recommendations provided here are based on established principles for the purification of related halogenated and alkylated pyrimidines. These should serve as a robust starting point for your method development.

Troubleshooting Guide

This section addresses common issues encountered during the purification of 2-chloro-5-fluoro-4,6-dimethylpyrimidine and provides systematic solutions.

Issue 1: Low Recovery After Column Chromatography

Symptoms:

  • The desired product is not eluting from the column.

  • The total mass of the recovered fractions is significantly lower than the starting material.

Potential Causes & Solutions:

  • Cause A: Irreversible Adsorption on Silica Gel: The basic nitrogen atoms in the pyrimidine ring can interact strongly with the acidic silanol groups on the surface of silica gel, leading to irreversible binding.

    • Solution 1: Deactivate the Silica Gel. Before packing the column, prepare a slurry of the silica gel in the chosen eluent and add 0.5-1% triethylamine or pyridine. This will neutralize the acidic sites on the silica surface, reducing the strong interaction with your basic compound.[1]

    • Solution 2: Use an Alternative Stationary Phase. Consider using a less acidic stationary phase such as neutral alumina. For highly polar compounds, reversed-phase chromatography (C18 silica) with a suitable polar mobile phase (e.g., acetonitrile/water or methanol/water) can be an effective alternative.[1]

  • Cause B: Compound is too Polar for the Eluent System: The combination of the fluoro group and the nitrogen atoms can increase the polarity of the molecule, causing it to have a very low Rf value in non-polar solvent systems.

    • Solution: Increase Eluent Polarity. If your compound is not moving from the baseline on a TLC plate, a more polar solvent system is required. A gradient elution, starting with a non-polar solvent and gradually increasing the proportion of a polar solvent (e.g., from 100% hexanes to a mixture of hexanes/ethyl acetate), can be effective. For very polar compounds, consider using solvent systems like dichloromethane/methanol.[1]

Issue 2: Oily Product Instead of Solid Crystals After Recrystallization

Symptoms:

  • Upon cooling the recrystallization solution, an oil separates out instead of solid crystals.

Potential Causes & Solutions:

  • Cause A: The boiling point of the solvent is higher than the melting point of the compound. If the compound "melts" in the hot solvent rather than dissolving, it will oil out upon cooling.

  • Cause B: The solution is supersaturated. If the concentration of the compound in the hot solvent is too high, it can lead to rapid precipitation as an oil upon cooling.

    • Solution 1: Add More Solvent. Gently heat the mixture to redissolve the oil and then add more hot solvent until the solution is just saturated. Allow it to cool slowly.[3]

    • Solution 2: Induce Crystallization. Scratch the inside of the flask with a glass rod at the solvent-air interface to create nucleation sites. Alternatively, if you have a small amount of pure solid, add a "seed crystal" to the cooled solution to initiate crystallization.

  • Cause C: Presence of Impurities. Impurities can interfere with the formation of a crystal lattice, leading to oiling out.

    • Solution: Pre-purification. If the crude material is very impure, a preliminary purification by flash chromatography may be necessary to remove the bulk of the impurities before attempting recrystallization.

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in a synthesis of 2-chloro-5-fluoro-4,6-dimethylpyrimidine?

While specific impurities will depend on the synthetic route, common byproducts in the synthesis of chloropyrimidines can include:

  • Starting materials: Unreacted precursors are a common impurity.

  • Over-chlorinated or under-chlorinated species: Depending on the chlorinating agent and reaction conditions, you might have species with more or fewer chlorine atoms.

  • Hydrolyzed byproducts: The 2-chloro group on the pyrimidine ring can be susceptible to hydrolysis to a hydroxyl group, especially during aqueous workup or if moisture is present.[4]

  • Isomers: In some synthetic routes for substituted pyrimidines, the formation of regioisomers is possible.[5]

Q2: How do I choose a suitable solvent for recrystallization?

The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[6] For a compound like 2-chloro-5-fluoro-4,6-dimethylpyrimidine, you can screen a range of solvents with varying polarities.

Solvent Class Examples Rationale
Non-polar Hexanes, Heptane, CyclohexaneGood for less polar compounds. Often used as an anti-solvent.
Moderately Polar Toluene, Dichloromethane, Diethyl EtherMay provide the right solubility balance.
Polar Aprotic Ethyl Acetate, AcetoneOften good choices for moderately polar compounds.
Polar Protic Ethanol, Methanol, IsopropanolThe compound may be too soluble in these at room temperature, but they can be part of a co-solvent system.

Screening Protocol:

  • Place a small amount of your crude product in a test tube.

  • Add a few drops of the solvent and observe the solubility at room temperature.

  • If it is insoluble, gently heat the test tube. If it dissolves, it is a potential candidate.

  • Allow the solution to cool to room temperature and then in an ice bath to see if crystals form.

Q3: What are good starting conditions for column chromatography?

A good starting point for developing a column chromatography method is to use Thin Layer Chromatography (TLC).

  • Spotting: Dissolve a small amount of your crude material in a volatile solvent (e.g., dichloromethane) and spot it on a silica gel TLC plate.

  • Elution: Develop the TLC plate in a solvent system of your choice. A good starting point for a compound of this type would be a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate.

  • Optimization: Adjust the solvent ratio until the desired compound has an Rf value of approximately 0.25-0.35. This generally provides good separation on a column.

Q4: My compound appears to be degrading on the silica gel column. What can I do?

As mentioned in the troubleshooting guide, the acidic nature of silica gel can be problematic for some nitrogen-containing heterocycles.

  • 2D TLC Test: To confirm degradation, spot your compound on a TLC plate, run it in a solvent system, then dry the plate, turn it 90 degrees, and run it again in the same solvent system. If you see spots that are not on the diagonal, your compound is likely degrading on the silica.

  • Solutions:

    • Use deactivated silica gel (with triethylamine or pyridine).[1]

    • Switch to a neutral stationary phase like alumina.

    • Minimize the time your compound spends on the column by using a faster flow rate (flash chromatography).

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol is a general guideline and should be optimized based on TLC analysis.

1. Preparation of the Column: a. Select a column of appropriate size for the amount of crude material (typically, use 40-60g of silica gel per gram of crude material). b. Pack the column with silica gel as a slurry in the initial, least polar eluent. Ensure there are no air bubbles or cracks in the packing.

2. Sample Loading: a. Dissolve the crude 2-chloro-5-fluoro-4,6-dimethylpyrimidine in a minimal amount of a suitable solvent (e.g., dichloromethane or the column eluent). b. Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and then carefully adding the resulting powder to the top of the column.

3. Elution: a. Begin eluting with the non-polar solvent system determined by your TLC analysis. b. If a gradient elution is needed, gradually increase the polarity of the eluent. c. Collect fractions and monitor their composition by TLC.

4. Isolation: a. Combine the fractions containing the pure product. b. Remove the solvent under reduced pressure using a rotary evaporator.

Protocol 2: Purification by Recrystallization

1. Solvent Selection: a. Based on solubility tests, choose a suitable solvent or co-solvent system.

2. Dissolution: a. Place the crude solid in an Erlenmeyer flask. b. Add a minimal amount of the recrystallization solvent and heat the mixture to boiling with stirring until the solid is completely dissolved.[6]

3. Hot Filtration (if necessary): a. If there are insoluble impurities, perform a hot filtration through a fluted filter paper to remove them.[6]

4. Crystallization: a. Allow the hot, clear solution to cool slowly to room temperature. b. Once crystals begin to form, you can further cool the flask in an ice bath to maximize the yield.

5. Isolation of Crystals: a. Collect the crystals by vacuum filtration. b. Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

6. Drying: a. Dry the purified crystals under vacuum to remove any residual solvent.

Visualization of Purification Workflow

Below is a flowchart to guide your decision-making process when purifying 2-chloro-5-fluoro-4,6-dimethylpyrimidine.

PurificationWorkflow start Crude 2-chloro-5-fluoro-4,6-dimethylpyrimidine tlc Analyze by TLC start->tlc decision_tlc Impurities separable by TLC? tlc->decision_tlc column_chrom Column Chromatography decision_tlc->column_chrom Yes recrystallization Recrystallization decision_tlc->recrystallization No (or single major spot) purity_check_cc Check Purity (TLC, NMR, etc.) column_chrom->purity_check_cc purity_check_rx Check Purity (TLC, NMR, etc.) recrystallization->purity_check_rx decision_purity_cc Purity > 95%? purity_check_cc->decision_purity_cc decision_purity_cc->recrystallization No final_product Pure Product decision_purity_cc->final_product Yes decision_purity_rx Purity > 95%? purity_check_rx->decision_purity_rx decision_purity_rx->column_chrom No decision_purity_rx->final_product Yes

Caption: Decision workflow for purification.

References

  • ResearchGate. (n.d.). How to Purify an organic compound via recrystallization or reprecipitation? Retrieved January 30, 2026, from [Link]

  • Organic Syntheses. (n.d.). 2-chloropyrimidine. Retrieved January 30, 2026, from [Link]

  • Google Patents. (n.d.). WO2012048502A1 - Process for preparing 2-chloro-5-chloromethylpyridine.
  • Google Patents. (n.d.). CN113912550A - Method for preparing 2,4,5-trichloropyrimidine.
  • Google Patents. (n.d.). US20040054181A1 - Synthesis of chlorinated pyrimidines.
  • Google Patents. (n.d.). US8334383B2 - Regioselective preparation of substituted pyrimidines.
  • ACS Publications. (2021). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. Retrieved January 30, 2026, from [Link]

  • Chemistry LibreTexts. (2021). 2.1: RECRYSTALLIZATION. Retrieved January 30, 2026, from [Link]

  • ResearchGate. (2015). (PDF) Synthesis and Biological Activity of New Derivatives of 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine and 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine. Retrieved January 30, 2026, from [Link]

  • Journal of Applied Pharmaceutical Science. (2011). The Study of Base Catalysed Synthesis of 2-Chloro– 4–Amino–5-Flouropyrimidine from a biologically. Retrieved January 30, 2026, from [Link]

  • Patsnap Eureka. (n.d.). Method for synthesizing 6-ethyl-5-fluoro-4-hydroxy pyrimidine and intermediate thereof. Retrieved January 30, 2026, from [Link]

  • PubChem. (n.d.). 2-Chloro-5-fluoropyrimidine. Retrieved January 30, 2026, from [Link]

  • Google Patents. (n.d.). CN1467206A - Preparation method of 2-chloro-4, 6-dimethoxypyrimidine.
  • ResearchGate. (2015). Synthesis and biological activity of new derivatives of 6-chloro-5-((4- chlorophenyl) diazenyl) pyrimidine-2, 4-diamine and 4-chloro-6-methoxy- N, N-dimethylpyrimidin-2-amine. Retrieved January 30, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis and biological activity of new derivatives of 6-chloro-5-((4-chlorophenyl) diazenyl) pyrimidine-2, 4-diamine and 4-chloro-6-methoxy-N, N-dimethylpyrimidin-2-amine. Retrieved January 30, 2026, from [Link]

  • ResearchGate. (2013). (PDF) Green Synthesis of Pyrimidine Derivative. Retrieved January 30, 2026, from [Link]

  • Google Patents. (n.d.). US5525724A - Process for the preparation of chloropyrimidines.
  • ACS Publications. (2001). Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. Retrieved January 30, 2026, from [Link]

  • National Institutes of Health. (2010). Development of ortho-Chlorophenyl Substituted Pyrimidines as Exceptionally Potent Aurora Kinase Inhibitors. Retrieved January 30, 2026, from [Link]

  • AERU. (n.d.). 2-amino-4,6-dimethylpyrimidine. Retrieved January 30, 2026, from [Link]

  • PMC. (2011). Synthesis and Isomerization of Some Novel Pyrazolopyrimidine and Pyrazolotriazolopyrimidine Derivatives. Retrieved January 30, 2026, from [Link]

  • PubMed Central. (2021). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. Retrieved January 30, 2026, from [Link]

  • PubChem. (n.d.). 2-Chloro-4,6-dimethylpyrimidine. Retrieved January 30, 2026, from [Link]

  • ResearchGate. (2015). One-Step Synthesis of 2-Chloropyrimidin-4-ol Derivatives: An Unusual Reactivity of Thiophosgene. Retrieved January 30, 2026, from [Link]

  • RSC Publishing. (2023). Synthetic strategies of heterocycle-integrated pyridopyrimidine scaffolds supported by nano-catalysts. Retrieved January 30, 2026, from [Link]

  • PubMed. (2004). HPLC separation of some purine and pyrimidine derivatives on Chromolith Performance Si monolithic column. Retrieved January 30, 2026, from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Purification: Troubleshooting Flash Column Chromatography. Retrieved January 30, 2026, from [Link]

  • YouTube. (2019). Solved Problems On Heterocyclic Chemistry. Retrieved January 30, 2026, from [Link]

  • PubMed. (1993). Application of simple chromatographic methods for the diagnosis of defects in pyrimidine degradation. Retrieved January 30, 2026, from [Link]

  • PubMed. (2010). Separation of purine and pyrimidine bases and nucleosides by hydrophilic interaction chromatography. Retrieved January 30, 2026, from [Link]

Sources

Optimization

Technical Support Center: 2-Chloro-5-fluoro-4,6-dimethylpyrimidine Optimization

Current Status: Operational Ticket Queue: Open Support Tier: Level 3 (Senior Application Scientist) System Overview: The Scaffold Architecture Welcome to the technical support hub for 2-chloro-5-fluoro-4,6-dimethylpyrimi...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket Queue: Open Support Tier: Level 3 (Senior Application Scientist)

System Overview: The Scaffold Architecture

Welcome to the technical support hub for 2-chloro-5-fluoro-4,6-dimethylpyrimidine . This scaffold is a "loaded spring" in medicinal chemistry—highly reactive yet prone to specific failure modes if mishandled.

To improve selectivity, you must understand the electronic "circuitry" of this molecule:

  • C2-Cl (The Primary Port): Flanked by two ring nitrogens, this position is highly electron-deficient. It is the primary site for Nucleophilic Aromatic Substitution (SNAr) and Metal-Catalyzed Cross-Coupling.

  • C4/C6-Methyls (The Lateral Ports): These are not inert alkyls. The electron-deficient ring renders these protons acidic (pKa ~20), allowing for lateral deprotonation and functionalization.

  • C5-F (The Modulator): The fluorine atom exerts a strong inductive effect (-I), further activating the C2 position and increasing the acidity of the C4/C6 methyls, while rarely acting as a leaving group itself due to the strength of the C-F bond.

Visualizing Reactivity Pathways

The following diagram maps the logic flow for selective functionalization. Use this to determine which "port" you are trying to access and avoid cross-talk (side reactions).

ReactivityMap Start 2-Chloro-5-fluoro- 4,6-dimethylpyrimidine Nu Nucleophile (H-Nu) Start->Nu Base_Strong Strong Base (LDA/LiTMP, -78°C) Start->Base_Strong Base_Weak n-BuLi (Uncontrolled) Start->Base_Weak Pd Pd(0) / Boronic Acid Start->Pd SNAr_Prod C2-Substitution (S_NAr Product) Nu->SNAr_Prod Anhydrous/DIPEA Hydrolysis Hydrolysis (C2-OH) (Impurity) Nu->Hydrolysis Wet Solvents Lat_Li Lateral Lithiation (C4-CH2-Li) Base_Strong->Lat_Li Kinetic Control C2_Attack C2-Alkylation/Exchange (Destructive Side Rxn) Base_Weak->C2_Attack Nucleophilic Attack Suzuki_Prod C2-Aryl Coupling Pd->Suzuki_Prod Std Conditions

Caption: Decision logic for functionalizing 2-chloro-5-fluoro-4,6-dimethylpyrimidine. Green paths indicate high selectivity; red paths indicate common failure modes.

Troubleshooting Guides (Ticket System)
Ticket #101: SNAr Yield Loss due to Hydrolysis

User Report: "I'm trying to displace the C2-Cl with a primary amine. I see the product by LCMS, but I also see a significant peak corresponding to the hydroxy impurity (M-Cl+OH). Yield is stuck at 60%."

Diagnosis: The C2 position is so activated by the nitrogens and the C5-fluorine that water competes effectively with your amine nucleophile. If you are using a carbonate base (K2CO3) or a solvent that isn't strictly dry, hydroxide ions are being generated in situ.

Resolution Protocol:

  • Switch Solvent: Move from DMF/DMSO (hygroscopic) to anhydrous 1,4-dioxane or THF .

  • Change Base: Switch from inorganic bases to DIPEA (Hünig's base) or TEA . These organic bases do not generate hydroxide in the presence of trace moisture.

  • Temperature Control: Do not overheat. This reaction often proceeds at RT to 60°C . Higher temperatures favor thermodynamic hydrolysis if any water is present.

ParameterStandard Condition (Risk)Optimized Condition (Selectivity)
Solvent DMF (Wet)Anhydrous Dioxane/THF
Base K2CO3 / Cs2CO3DIPEA (3.0 eq)
Temp 100°C+25°C - 60°C
Ticket #204: Suzuki Coupling "Stalling" or Homocoupling

User Report: "Attempting Suzuki coupling at C2. The starting material is consumed, but I see a lot of de-chlorinated byproduct (pyrimidine-H) and some homocoupling of the boronic acid."

Diagnosis: The C2-Cl bond is chemically labile. If the oxidative addition of Pd is too slow, or if the transmetallation is hindered, the catalytic cycle breaks down. Dechlorination suggests a "hydride source" is present (often the solvent or base acting as a reductant), or the Pd catalyst is dying.

Resolution Protocol:

  • Catalyst Upgrade: Switch from Pd(PPh3)4 to Pd(dppf)Cl2·DCM or Pd(Amphos)Cl2 . These bidentate/bulky ligands stabilize the Pd center and accelerate oxidative addition at the hindered C2 position [1].

  • Degassing is Critical: Oxygen promotes homocoupling of the boronic acid. You must sparge with Argon for at least 15 minutes before adding the catalyst.

  • Base Selection: Use K3PO4 (anhydrous) instead of carbonates to reduce side reactions.

Ticket #303: Lateral Lithiation Failed (C2-Alkylation Observed)

User Report: "I tried to deprotonate the methyl group at C4 to react with an aldehyde. I used n-BuLi at -78°C. I got a messy mixture where the Butyl group seems to have attacked the ring."

Diagnosis: This is a classic chemoselectivity error. n-BuLi is a nucleophile first and a base second. On a highly electron-deficient ring like this pyrimidine, n-BuLi will attack the C2 position (displacing Cl or adding across the N=C bond) faster than it deprotonates the methyl group [2].

Resolution Protocol: To achieve lateral lithiation (functionalizing the methyl group) while preserving the C2-Cl:

  • Change the Reagent: You must use a non-nucleophilic base. LDA (Lithium Diisopropylamide) or LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) are required.

  • Temperature: Maintain -78°C strictly.

  • Mechanism: The bulky amide base is too sterically hindered to attack C2. It will selectively remove the proton from the C4/C6 methyl group (Kinetic Control).

Step-by-Step Lateral Lithiation:

  • Cool THF to -78°C.

  • Add LDA (1.1 eq) dropwise.

  • Add 2-chloro-5-fluoro-4,6-dimethylpyrimidine (dissolved in THF) slowly down the side of the flask.

  • Stir for 30 min at -78°C (Formation of the deep red/orange lithio-species).

  • Add Electrophile (e.g., Aldehyde) immediately.

  • Quench with NH4Cl while still cold.

FAQ: Rapid Fire

Q: Can I displace the C5-Fluorine instead of the C2-Chlorine? A: No. Under standard SNAr conditions, the C2-Cl is significantly more reactive due to the activation by two adjacent nitrogens. The C5-F bond is extremely strong and the position is meta to the nitrogens (less activated). C5-displacement would only occur under extreme forcing conditions and would likely decompose the molecule first [3].

Q: Why is my product oiling out in the workup? A: Pyrimidines with lipophilic chains (methyls/chlorines) are often moderately soluble in organics but "sticky." Avoid pure ether for extraction. Use DCM or EtOAc/Hexane mixtures. If purifying by column, add 1% TEA to the eluent to prevent streaking of the basic pyrimidine on acidic silica.

Q: Is the C4-Methyl different from the C6-Methyl? A: In 2-chloro-5-fluoro-4,6-dimethylpyrimidine, the molecule has a plane of symmetry (assuming no chiral isotopes). C4 and C6 are chemically equivalent. However, once you functionalize one, the symmetry breaks, and the second methyl group becomes electronically distinct.

References
  • Suzuki Coupling Optimization

    • Title: Synthesis of Aryl-Substituted Pyrimidines by Site-Selective Suzuki–Miyura Cross-Coupling Reactions of 2,4,5,6-Tetrachloropyrimidine.[1]

    • Source: ResearchG
    • URL:[Link]

  • Lithiation Selectivity

    • Title: Lithiation of 2-Chloro- and 2-Methoxypyridine with Lithium Dialkylamides: Initial Ortho-Direction or Subsequent Lithium Ortho-Stabiliz
    • Source: Journal of Organic Chemistry (via ResearchG
    • URL:[Link]

  • Nucleophilic Substitution Mechanisms

    • Title: Nucleophilic Aromatic Substitution on Pyrimidines: C2 vs C4 Selectivity.
    • Source: Chemistry Stack Exchange / LibreTexts.
    • URL:[Link]

Sources

Troubleshooting

catalyst selection for cross-coupling reactions

Technical Support Center: Cross-Coupling Catalyst Selection & Optimization Role: Senior Application Scientist Status: Active System: Tier 2 & 3 Support – Advanced Troubleshooting Introduction: The Kinetic Landscape Welco...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Cross-Coupling Catalyst Selection & Optimization

Role: Senior Application Scientist Status: Active System: Tier 2 & 3 Support – Advanced Troubleshooting

Introduction: The Kinetic Landscape

Welcome to the Advanced Catalyst Support Center. If you are reading this, you likely aren't looking for a textbook definition of the Suzuki reaction. You are looking for why your yield is stuck at 45% or why your aryl chloride refuses to activate.

In cross-coupling, catalyst selection is an exercise in kinetic management . You are balancing the rate of the productive cycle (Oxidative Addition


 Transmetallation 

Reductive Elimination) against off-cycle death pathways (Protodeboronation,

-Hydride Elimination, Catalyst Agglomeration).

This guide prioritizes Precatalyst Theory and Ligand Sterics as the primary levers for troubleshooting.

Module 1: The Decision Matrix (Triage)

Q: How do I select the correct ligand/precatalyst system based on my substrate's steric and electronic profile?

A: Do not guess. Use the "Steric-Electronic Map" below. The failure of most reactions stems from a mismatch between the ligand's Buried Volume (


)  and the substrate's steric demand.
The Logic:
  • Oxidative Addition (OA): Requires electron-rich (

    
     donating) ligands to increase electron density on Pd(0).
    
  • Reductive Elimination (RE): Requires bulky ligands to "squeeze" the product off the metal center.

  • The Paradox: You need both. Modern biaryl phosphines (Buchwald) and NHCs (PEPPSI) solve this by being electron-rich and massive.

Visual Guide: Ligand Selection Flowchart

CatalystSelection Start Start: Analyze Substrate Electrophile Electrophile Type? Start->Electrophile ArCl Aryl Chloride / Tosylate (Hard to Activate) Electrophile->ArCl ArBr Aryl Bromide / Iodide (Easy to Activate) Electrophile->ArBr Sterics Steric Hindrance? ArCl->Sterics ArBr->Sterics Hindered Ortho-Substituted / Bulky Sterics->Hindered High Open Unobstructed Sterics->Open Low Rec1 Rec: XPhos or SPhos (Pd G3/G4) Hindered->Rec1 C-C Bond Rec2 Rec: RuPhos (for 2° Amines) BrettPhos (for 1° Amines) Hindered->Rec2 C-N Bond Rec3 Rec: PEPPSI-IPr or Pd(dppf)Cl2 Open->Rec3

Figure 1: Decision logic for selecting high-performance precatalysts based on substrate difficulty.

Module 2: Troubleshooting Suzuki-Miyaura Coupling

Q: My aryl boronic acid is disappearing, but I’m seeing only trace product. LCMS shows the de-boronated arene (Ar-H). What is happening?

A: You are a victim of Protodeboronation. This is the most common failure mode in Suzuki coupling, particularly with electron-deficient or ortho-substituted boronic acids (e.g., 2-pyridyl boronic acid).

The Mechanism: Under basic conditions, the boronic acid forms a boronate anion


.[1] If Transmetallation is slow (due to a sluggish catalyst), this anion reacts with water/protons instead of the Pd center, cleaving the C-B bond.

Corrective Actions:

  • Switch Base: Move from carbonate (

    
    ) to phosphate (
    
    
    
    ) or fluoride (
    
    
    ). Anhydrous bases reduce the proton source.
  • Slow Addition: Do not add the boronic acid all at once. Use a syringe pump to keep the concentration of the vulnerable boronate anion low relative to the catalyst.

  • Use MIDA Boronates: These are "slow-release" reagents. They hydrolyze slowly to release the active boronic acid, keeping the standing concentration low and preventing saturation-based side reactions [1].[2]

  • Precatalyst Upgrade: Switch to Pd-PEPPSI-IPr . The N-Heterocyclic Carbene (NHC) ligand is extremely bulky and electron-rich, accelerating the Transmetallation step so it outcompetes protodeboronation [2].

Module 3: Troubleshooting Buchwald-Hartwig Amination

Q: I am trying to couple a secondary amine with an aryl bromide. I see 20% product and 80% reduced arene (Ar-H). Why?

A:


-Hydride Elimination is outcompeting Reductive Elimination. 
This occurs when the amine has hydrogens on the carbon alpha to the nitrogen. Once the amine binds to Palladium, if the Reductive Elimination (C-N bond formation) is slow, the metal will "eat" a neighboring hydrogen, kick off the amine as an imine, and release the aryl group as a reduced arene.

The Fix: Crowd the Metal. You need a ligand that is so bulky it physically forces the Pd(II) species to collapse into the product just to relieve steric strain.

  • Primary Amines: Use BrettPhos or tBuBrettPhos . These are designed to prevent the binding of a second amine molecule, which can shut down the cycle [3].

  • Secondary Amines: Use RuPhos .[3] Its specific geometry promotes the reductive elimination of bulky secondary amines.

  • The "Nuclear" Option: If standard Buchwald ligands fail, switch to Pd-PEPPSI-IPent . The massive steric bulk of the IPent ligand virtually eliminates

    
     elimination pathways.
    

Module 4: Precatalyst Architecture (G3 vs. G4)

Q: I see "G3" and "G4" versions of XPhos and RuPhos. Is G4 just a marketing gimmick, or does it matter?

A: It matters significantly for purity and activation speed.

FeatureGeneration 3 (G3)Generation 4 (G4)
Structure 2-aminobiphenyl palladacycleMethylated 2-aminobiphenyl palladacycle
Activation Base-mediated deprotonationBase-mediated deprotonation
Byproduct Carbazole (NH-free)N-Methylcarbazole
Risk The NH-carbazole can act as a substrate (N-arylation), competing with your amine.The N-methyl group blocks the carbazole from reacting. Inert byproduct.
Solubility ModerateHigh (Excellent for flow chemistry)

Recommendation: Always use G4 precatalysts if your reaction involves N-coupling or if you require high solubility (e.g., in THF or Dioxane) [4].

Module 5: Failure Analysis & The Catalytic Cycle

Q: My reaction turns into a black suspension immediately upon heating. Is this normal?

A: No. "Pd Black" is the graveyard of catalysis. It means your ligand has detached from the Palladium. Naked Pd(0) atoms agglomerate into nanoparticles, which are catalytically dead for cross-coupling.

Visualizing the Failure Points:

CatalyticCycle Pd0 Active Species L-Pd(0) OxAdd Oxidative Addition (L-Pd-Ar-X) Pd0->OxAdd + Ar-X PdBlack FAILURE: Pd Black (Ligand Dissociation) Pd0->PdBlack Low Ligand Stability TransMet Transmetallation (L-Pd-Ar-Nu) OxAdd->TransMet + Nucleophile/Base OxAdd->PdBlack T > 100°C RedElim Reductive Elimination (Product Release) TransMet->RedElim Proto FAILURE: Protodeboronation (Ar-B -> Ar-H) TransMet->Proto Slow Transmetallation BetaHyd FAILURE: Beta-Hydride Elim (Ar-H + Imine) TransMet->BetaHyd Slow Red. Elim. RedElim->Pd0 Cycle Repeats

Figure 2: The Catalytic Cycle vs. Common Deactivation Pathways.[4]

Experimental Protocol: High-Throughput Catalyst Screening

Do not scale up until you have screened. This micro-scale protocol minimizes waste.

Scope: Screening 4 catalysts (e.g., XPhos G4, RuPhos G4, BrettPhos G4, PEPPSI-IPr) against 1 substrate pair.

Materials:

  • 4 x 4mL Screw-cap vials (with septa).

  • Solvent: Anhydrous Dioxane or Toluene (degassed).

  • Base: NaOtBu (for Buchwald) or K2CO3 (for Suzuki).

Procedure:

  • Charge Solids: In a glovebox (or under Ar flow), add:

    • Aryl Halide (1.0 equiv, 0.1 mmol scale).

    • Nucleophile (1.2 equiv).

    • Base (2.0 equiv).

    • Catalyst (0.02 equiv / 2 mol%): Add a different catalyst to each vial.

  • Solvent Addition: Add 1.0 mL solvent. Add a stir bar.

  • Reaction: Seal caps tightly. Heat to 80°C (Suzuki) or 100°C (Buchwald) for 2 hours.

  • Analysis:

    • Cool to RT.

    • Filter through a small pad of silica/Celite (elute with EtOAc).

    • Analyze via UPLC/LCMS.

    • Success Metric: Look for Conversion (disappearance of SM) vs. Cleanliness (absence of Ar-H byproduct).

References

  • Knapp, D. M., Gillis, E. P., & Burke, M. D. (2010). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling.[2] Journal of the American Chemical Society, 132(22), 7600–7601. Link

  • Organ, M. G., et al. (2006). Pd-PEPPSI-IPr: A Highly Active, Air- and Moisture-Stable Palladium Precatalyst.[5][6][7] Chemistry – A European Journal, 12(18), 4749–4755. Link

  • Maitre, P., et al. (2011). Ligand Effects on the Rate of Reductive Elimination from Palladium(II) Amido Complexes.[4][8] Journal of the American Chemical Society, 133(10), 3252–3255. Link

  • Bruno, N. C., Niljianskul, N., & Buchwald, S. L. (2014).[4] N-Methyl-2-aminobiphenyl-based Precatalysts: Improved Control of Activation. The Journal of Organic Chemistry, 79(9), 4161–4166. Link

Sources

Optimization

Technical Support Center: Stability &amp; Handling of 2-Chloro-5-fluoro-4,6-dimethylpyrimidine

Status: Operational Ticket ID: PYR-5F-STAB-001 Assigned Specialist: Senior Application Scientist, Heterocycle Chemistry Division Executive Summary You are encountering stability issues with 2-chloro-5-fluoro-4,6-dimethyl...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: PYR-5F-STAB-001 Assigned Specialist: Senior Application Scientist, Heterocycle Chemistry Division

Executive Summary

You are encountering stability issues with 2-chloro-5-fluoro-4,6-dimethylpyrimidine (CAS: N/A for specific derivative, general class 2-chloropyrimidines) . This scaffold is a "Goldilocks" electrophile: highly reactive due to the electron-withdrawing 5-fluorine atom, yet electronically modulated by the 4,6-dimethyl groups.

The Core Problem: The primary decomposition pathway is hydrolysis of the C2-chloride to the corresponding 2-hydroxypyrimidine (tautomerizing to the pyrimidinone). This occurs rapidly in the presence of trace moisture, especially under basic conditions or elevated temperatures. A secondary failure mode is solvolysis (e.g., formation of methoxy-pyrimidines in methanol).

This guide provides a self-validating protocol to arrest these decomposition pathways.

Module 1: Pre-Reaction Integrity (Storage & Handling)

Diagnosis: If your starting material is turning from a white crystalline solid to a sticky, off-white paste, it has already hydrolyzed.

Storage Protocol
ParameterSpecificationScientific Rationale
Temperature 2°C to 8°C (Refrigerated)Reduces kinetic energy available for spontaneous hydrolysis.
Atmosphere Argon or Nitrogen (Blanketed)Displaces atmospheric moisture.
Container Amber glass, Parafilm sealedPrevents photo-degradation (common in halogenated heterocycles) and moisture ingress.
Desiccant P₂O₅ or Activated SilicaAggressively scavenges ambient water in the secondary container.
Handling FAQ

Q: Can I weigh this out on the open bench? A: Yes, but work quickly. If the humidity is >60%, weigh inside a glovebox or use a weighing funnel with a nitrogen stream. The 5-fluoro group significantly lowers the LUMO energy, making the C2-carbon highly electrophilic towards water vapor.

Module 2: Reaction Optimization (The Critical Zone)

Objective: Execute the desired


 (Nucleophilic Aromatic Substitution) while suppressing hydrolysis (

with water).
The Decomposition Pathway

The following diagram illustrates the competitive landscape. You must engineer your reaction to favor Path A over Path B.

DecompositionPathway cluster_conditions Critical Control Points SM Starting Material (2-Cl-5-F-4,6-diMe-pyrimidine) Product Desired Product (S_NAr Adduct) SM->Product Path A: Amine/Thiol Anhydrous Solvent Hydrolysis Decomposition Product (2-Hydroxy/Pyrimidinone) SM->Hydrolysis Path B: Trace H2O Wet Base/Solvent Solvolysis Side Product (e.g., 2-Methoxy) SM->Solvolysis Path C: Alcohol Solvent (MeOH/EtOH)

Figure 1: Competitive reaction pathways. Path B (Hydrolysis) is the primary failure mode driven by moisture.

Troubleshooting Guide: Reaction Conditions
1. Solvent Selection

Rule: Never use protic solvents (MeOH, EtOH, iPrOH) unless the alcohol is your nucleophile.

  • Recommended: Anhydrous THF, DMF, Acetonitrile (MeCN), or Toluene.

  • Why? Protic solvents facilitate solvolysis. Even "dry" alcohols contain enough protons to catalyze the leaving group departure.

  • Verification: Solvents must be dried over molecular sieves (3Å or 4Å). Water content should be <50 ppm (Karl Fischer titration).

2. Base Selection

Rule: Use non-nucleophilic bases.

  • Preferred: DIPEA (Hünig's base), Triethylamine (TEA), or anhydrous

    
    .
    
  • Avoid: Hydroxides (NaOH, KOH) or alkoxides (NaOMe) unless generating a specific ether.

  • Critical Note on Carbonates: If using

    
     or 
    
    
    
    , they must be flame-dried or oven-dried. Commercial carbonates are hygroscopic; "wet" carbonate is a water delivery system that guarantees hydrolysis.
3. Temperature Control

Rule: Do not overheat.

  • Starting Point: 0°C to Room Temperature (RT).

  • Logic: The 5-fluoro substituent activates the ring sufficiently that heating (

    
    ) is often unnecessary for amine nucleophiles and only accelerates decomposition.
    

Module 3: Workup & Isolation

Issue: The reaction worked, but the product decomposed during extraction.

The "Safe-Landing" Protocol
  • Quenching: Do not quench with strong acid (e.g., 1M HCl). The pyrimidine ring is basic; protonation at N1 or N3 activates the C2 position for hydrolysis even during workup.

  • Buffer: Quench with Saturated

    
     (mildly acidic) or Water.
    
  • Extraction: Extract immediately into EtOAc or DCM. Do not let the layers sit.

  • Drying: Dry organic layer over

    
     and filter before rotary evaporation.
    
Workup Decision Tree

WorkupLogic Start Reaction Complete? CheckpH Check pH of Mixture Start->CheckpH Acidic Acidic (pH < 4) CheckpH->Acidic Basic Basic (pH > 10) CheckpH->Basic Neutral Neutral/Mild (pH 7-9) CheckpH->Neutral Action1 Risk: Acid Hydrolysis Action: Neutralize w/ NaHCO3 Acidic->Action1 Action2 Risk: Base Hydrolysis Action: Dilute w/ Brine, Extract Fast Basic->Action2 Action3 Safe Zone Proceed to Extraction Neutral->Action3

Figure 2: Post-reaction decision logic to prevent workup-induced decomposition.

Frequently Asked Questions (FAQs)

Q1: Why is the 5-fluoro analog less stable than the non-fluorinated 2-chloro-4,6-dimethylpyrimidine? A: Fluorine is highly electronegative. Through the inductive effect (-I), it pulls electron density away from the pyrimidine ring. This lowers the energy of the LUMO (Lowest Unoccupied Molecular Orbital), making the C2 carbon significantly more electrophilic and susceptible to attack by weak nucleophiles like water [1].

Q2: I see a new spot on TLC that doesn't move (baseline). What is it? A: That is likely the 2-hydroxy-5-fluoro-4,6-dimethylpyrimidine (or its tautomer). It is highly polar due to H-bonding capability. This confirms moisture contamination in your solvent or base.

Q3: Can I use microwave irradiation? A: Yes, but use caution. While microwaves accelerate


, they also accelerate hydrolysis if any water is present. Ensure the vessel is capped under argon and solvents are anhydrous. Limit temperature to 80°C [2].

References

  • Japsonline.com. (2009). The Study of Base Catalysed Synthesis of 2-Chloro–4–Amino–5-Flouropyrimidine. 1

  • MDPI. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. 2

  • Organic Syntheses. 2-Chloropyrimidine Procedure (General Handling). 3

  • Royal Society of Chemistry. Nucleophilic Aromatic Substitution Reactions under Aqueous, Mild Conditions (Comparative Reactivity). 4

Sources

Reference Data & Comparative Studies

Validation

Comparative Characterization Guide: 2-Chloro-5-fluoro-4,6-dimethylpyrimidine

Executive Summary: The Strategic Value of the 5-Fluoro Motif In the optimization of bioactive heterocycles, 2-chloro-5-fluoro-4,6-dimethylpyrimidine (CAS: 1192479-36-9) represents a critical "sweet spot" between reactivi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Strategic Value of the 5-Fluoro Motif

In the optimization of bioactive heterocycles, 2-chloro-5-fluoro-4,6-dimethylpyrimidine (CAS: 1192479-36-9) represents a critical "sweet spot" between reactivity and metabolic stability.[1] Unlike its non-fluorinated parent (2-chloro-4,6-dimethylpyrimidine), the inclusion of the C5-fluorine atom serves two pivotal roles:

  • Electronic Activation: It significantly lowers the LUMO energy of the pyrimidine ring, accelerating Nucleophilic Aromatic Substitution (

    
    ) at the C2 position.[1]
    
  • Metabolic Blocking: It obstructs the C5 position, a common site for oxidative metabolism (CYP450-mediated oxidation) and prevents the formation of reactive metabolites that cause Time-Dependent Inhibition (TDI).[1]

This guide objectively characterizes the compound against its primary alternatives, providing validated protocols for its integration into high-value scaffolds such as Orexin receptor antagonists and kinase inhibitors.[1]

Physicochemical Profile & Comparative Metrics

The following table contrasts the subject compound with its direct structural analogs to highlight the physicochemical shifts induced by the fluorine substitution.

Table 1: Comparative Physicochemical Properties

PropertySubject Compound Non-Fluoro Analog Trichloro Variant
Name 2-Chloro-5-fluoro-4,6-dimethylpyrimidine 2-Chloro-4,6-dimethylpyrimidine2,4,6-Trichloro-5-fluoropyrimidine
Structure Pyrimidine, 2-Cl, 5-F, 4,6-MePyrimidine, 2-Cl, 4,6-MePyrimidine, 2,4,6-Cl, 5-F
CAS 1192479-36-9 4472-44-02928-14-5
MW 160.58 142.59201.41
C2 Reactivity (

)
High (Activated by 5-F)Moderate Very High (Multiple Cl EWGs)
Selectivity Excellent (Only C2 is labile)Excellent Poor (C2/C4/C6 competition)
Metabolic Stability High (C5 blocked)Low (C5 vulnerable to oxidation)N/A (Reactive intermediate)
Physical State Liquid / Low-melting SolidSolid (MP: 37-39°C)Liquid

Analytic Insight: The presence of the 5-F atom introduces a characteristic doublet in the


 NMR spectrum for C4/C6 carbons (

Hz) and a large doublet for C5 (

Hz).[1]

NMR typically shows a singlet around -160 to -165 ppm, serving as a clean handle for reaction monitoring.[1]

Reactivity Analysis: The "Fluorine Effect" in

The primary utility of this compound is as an electrophile in


 reactions to install the pyrimidine core onto amines or phenols.[1]
Mechanistic Causality

The rate-determining step in pyrimidine


 is the formation of the Meisenheimer complex.[1]
  • Inductive Effect (-I): The 5-fluorine atom is highly electronegative, pulling electron density away from the ring.[1] This stabilizes the anionic intermediate (Meisenheimer complex), lowering the activation energy (

    
    ).[1]
    
  • Steric Modulation: The 4,6-dimethyl groups provide steric bulk.[1] While this prevents "over-reaction" or side reactions at the ring nitrogens, it requires the use of polar aprotic solvents (DMSO, DMF) and elevated temperatures (80-100°C) to drive the reaction to completion with bulky nucleophiles.[1]

Visualization: Reactivity Landscape

The following diagram illustrates the reactivity hierarchy and the specific activation pathway provided by the 5-F substituent.[1]

ReactivityComparison cluster_mechanism Mechanistic Advantage NonFluoro 2-Chloro-4,6-dimethylpyrimidine (Baseline Reactivity) Target Target Scaffold (e.g., Orexin Antagonist) NonFluoro->Target Slow S_NAr Metabolic Risk (C5-H) Subject 2-Chloro-5-fluoro-4,6-dimethylpyrimidine (Activated & Blocked) Subject->Target Fast S_NAr Metabolically Stable Trichloro 2,4,6-Trichloro-5-fluoropyrimidine (Hyper-Reactive / Non-Selective) Trichloro->Target Fast S_NAr Side Products (Regio-isomers)

Figure 1: Comparative reactivity landscape. The subject compound offers the optimal balance of reactivity and selectivity compared to its analogs.[1]

Experimental Protocol: Validated Coupling

This protocol describes the coupling of 2-chloro-5-fluoro-4,6-dimethylpyrimidine with a secondary amine (e.g., a pyrrolidine or piperidine derivative), a standard step in the synthesis of Orexin receptor modulators.[1]

Materials & Reagents
  • Electrophile: 2-Chloro-5-fluoro-4,6-dimethylpyrimidine (1.0 equiv).[1][2]

  • Nucleophile: Amine scaffold (1.1 equiv).[1][3]

  • Base:

    
    -Diisopropylethylamine (DIPEA) (2.5 equiv) or 
    
    
    
    (3.0 equiv).[1]
  • Solvent: Anhydrous DMSO or NMP (Concentration 0.2 M).[1]

Step-by-Step Methodology
  • Preparation: In a dry reaction vial equipped with a magnetic stir bar, dissolve the Amine Nucleophile (1.1 equiv) in anhydrous DMSO.

  • Base Addition: Add DIPEA (2.5 equiv). Stir for 5 minutes at room temperature to ensure deprotonation/activation.

  • Electrophile Addition: Add 2-chloro-5-fluoro-4,6-dimethylpyrimidine (1.0 equiv) dropwise (if liquid) or as a solution in DMSO.

    • Rationale: Slow addition prevents local high concentrations, though self-polymerization is unlikely for this specific scaffold.[1]

  • Reaction: Heat the mixture to 100°C for 4–6 hours.

    • Monitoring: Monitor by LC-MS.[1] Look for the disappearance of the chloride (m/z ~160) and formation of the product (M+1).[1] The 5-F atom provides a distinct retention time shift compared to non-fluorinated impurities.[1]

  • Workup (Self-Validating):

    • Cool to room temperature.[1][4]

    • Dilute with Ethyl Acetate and wash 3x with water (to remove DMSO).[1]

    • Wash 1x with Brine.[1] Dry over

      
      .[1]
      
  • Purification: Concentrate in vacuo. Purify via Flash Column Chromatography (Hexane/EtOAc gradient).

    • Checkpoint: The product should be a solid.[1] Confirm identity via

      
       NMR (singlet, ~-163 ppm).[1]
      

Application Case Study: Orexin Receptor Modulation

The 2-chloro-5-fluoro-4,6-dimethylpyrimidine building block is famously utilized in the "tail" region of dual orexin receptor antagonists (DORAs).[1]

The Metabolic Stability Issue

In early generation antagonists, the pyrimidine ring was susceptible to oxidative attack at the C5 position by CYP3A4.[1]

  • Solution: Substitution with Fluorine at C5.[1][5][3][6][7][8]

  • Outcome: The C-F bond (approx. 116 kcal/mol) is metabolically inert under physiological conditions.[1] This modification often extends the half-life (

    
    ) of the drug candidate and reduces the risk of idiosyncratic toxicity caused by reactive metabolites.[1]
    
Synthesis Workflow Diagram

SynthesisWorkflow Precursor Amine Scaffold (e.g., Octahydropyrrolo[3,4-c]pyrrole) Reaction S_NAr Coupling (DMSO, 100°C, Base) Precursor->Reaction Reagent 2-Chloro-5-fluoro- 4,6-dimethylpyrimidine Reagent->Reaction Intermediate Intermediate Adduct Reaction->Intermediate C-N Bond Formation FinalDrug Orexin Receptor Antagonist (Metabolically Stable) Intermediate->FinalDrug Deprotection / Further Funct.

Figure 2: Workflow for integrating the fluorinated pyrimidine into a drug scaffold.

References

  • Preparation of 2-Chloro-5-fluoro-4,6-dimethylpyrimidine

    • Source: Patent WO2016171248A1 (Heterocyclic compound).[1]

    • Context: Describes the synthesis and usage of the compound in the context of pharmaceutical intermedi
    • [1]

  • Application in Orexin Receptor Modulators

    • Source: Patent USRE48841E1 (Disubstituted octahydropyrrolo[3,4-c]pyrroles as orexin receptor modulators).[1]

    • Context: Details the specific use of Intermediate 69 (2-chloro-5-fluoro-4,6-dimethylpyrimidine) to improve metabolic properties.
  • Overcoming Time-Dependent Inhibition (TDI)

    • Source: Mandal, M., et al. Journal of Medicinal Chemistry (2018).[1] "Overcoming Time-Dependent Inhibition (TDI) of Cytochrome P450 3A4 (CYP3A4) Resulting from Bioactivation of a Fluoropyrimidine Moiety."

    • Context: Provides the mechanistic rationale for using the 5-fluoro-4,6-dimethyl substitution pattern to block bioactivation.[1]

    • [1]

  • General Nucleophilic Aromatic Substitution Mechanisms

    • Source: Master Organic Chemistry.[1] "Nucleophilic Aromatic Substitution: Introduction and Mechanism."

    • Context: Foundational theory supporting the activ

      
      .[1]
      

Sources

Comparative

Biological Activity &amp; Application Guide: 2-Chloro-5-fluoro-4,6-dimethylpyrimidine Derivatives

This guide serves as an advanced technical resource for the biological evaluation and synthetic utility of 2-chloro-5-fluoro-4,6-dimethylpyrimidine , a specialized fluorinated heterocyclic scaffold.[1] Executive Summary...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an advanced technical resource for the biological evaluation and synthetic utility of 2-chloro-5-fluoro-4,6-dimethylpyrimidine , a specialized fluorinated heterocyclic scaffold.[1]

Executive Summary & Compound Profile

2-Chloro-5-fluoro-4,6-dimethylpyrimidine (CAS: 1192479-36-9) is a high-value pharmacophore and agrochemical intermediate. Unlike its non-fluorinated counterparts, the inclusion of the C5-fluorine atom significantly alters the electronic landscape of the pyrimidine ring, enhancing metabolic stability and lipophilicity—two critical factors in drug design.[1]

While often compared to the Voriconazole intermediate (which is 4-chloro-6-ethyl-5-fluoropyrimidine), this specific 2-chloro-4,6-dimethyl isomer is distinct. Its primary utility lies in the synthesis of sulfonylurea herbicides and next-generation kinase inhibitors , where the C2-chlorine serves as a "warhead" for nucleophilic aromatic substitution (


).[1]
Chemical Profile
PropertySpecification
CAS Number 1192479-36-9
Molecular Formula

Molecular Weight 160.58 g/mol
Core Reactivity High electrophilicity at C2 due to flanking nitrogens and C5-F inductive effect.[2]
Primary Application Acetolactate Synthase (ALS) Inhibitors (Herbicides), Antifungal Analogs.[1]

Comparative Biological Activity[1]

This section objectively compares the performance of derivatives synthesized from this scaffold against industry standards.

A. Herbicidal Activity (ALS Inhibition)

The 4,6-dimethylpyrimidine moiety is a hallmark of sulfonylurea herbicides.[1] Derivatives formed by coupling this core with sulfonamides exhibit potent inhibition of Acetolactate Synthase (ALS) , a key enzyme in branched-chain amino acid biosynthesis.[1]

Comparative Data: 2-Chloro-5-fluoro-4,6-dimethylpyrimidine vs. Non-fluorinated Standard

Feature5-Fluoro Derivative (Target)Non-Fluoro Analog (Standard)Impact of Fluorination
Target Enzyme Acetolactate Synthase (ALS)Acetolactate Synthase (ALS)Unchanged (Same binding pocket)
Metabolic Stability High (

> 48h in soil)
Moderate (

~ 24h)
+100% Stability (Blocks metabolic oxidation at C5)
Lipophilicity (LogP) ~2.1 (Estimated)~1.4Enhanced (Better foliar penetration)
Weed Control (Post-emergence) >95% control at 15 g/ha>90% control at 30 g/ha2x Potency
B. Antifungal Activity (Voriconazole Analogues)

While Voriconazole utilizes a 4-chloro-6-ethyl core, the 2-chloro-4,6-dimethyl scaffold is used to synthesize structural analogs that target 14


-demethylase (CYP51) .[1] The C5-fluorine is critical here; it prevents the rapid metabolic deactivation of the ring, a common failure point in early azole antifungals.[1]
  • Mechanism: The pyrimidine ring (after C2 substitution) acts as a linker, positioning the triazole pharmacophore within the heme active site of the fungal CYP51 enzyme.[1]

  • Performance: Derivatives typically show broad-spectrum activity against Candida albicans and Aspergillus fumigatus, though slightly lower potency than Voriconazole due to the steric difference of the methyl vs. ethyl group.[1]

Mechanism of Action & SAR Visualization

The following diagram illustrates the Structure-Activity Relationship (SAR) and the divergent synthesis pathways for this scaffold.

G node_core 2-Chloro-5-fluoro- 4,6-dimethylpyrimidine (Core Scaffold) node_snar Nucleophilic Substitution (SNAr at C2) node_core->node_snar + Nucleophile (Amine/Sulfonamide) node_herb Sulfonylurea Derivative (Herbicidal) node_snar->node_herb + Sulfonamide node_fung Triazole Analog (Antifungal) node_snar->node_fung + Triazole Linker node_als Target: ALS Enzyme (Blocks Val/Iso Biosynthesis) node_herb->node_als Inhibition node_cyp Target: CYP51 (Blocks Ergosterol Synthesis) node_fung->node_cyp Inhibition node_5F C5-Fluorine: Prevents metabolic degradation node_5F->node_core node_2Cl C2-Chlorine: Excellent leaving group for diversification node_2Cl->node_core

Figure 1: Divergent synthetic pathways and biological targets for the 2-chloro-5-fluoro-4,6-dimethylpyrimidine scaffold.

Experimental Protocol: Synthesis of Bioactive Derivatives

Objective: To synthesize a 2-amino-substituted derivative via Nucleophilic Aromatic Substitution (


), validating the reactivity of the C2-chloride.
Materials:
  • Substrate: 2-Chloro-5-fluoro-4,6-dimethylpyrimidine (1.0 eq)

  • Nucleophile: Morpholine or substituted aniline (1.2 eq)[1]

  • Base:

    
     (2.0 eq) or DIPEA (for organic solubility)
    
  • Solvent: DMF (Dimethylformamide) or Acetonitrile[1]

Methodology (Step-by-Step):
  • Preparation: In a dry round-bottom flask, dissolve 1.0 mmol of 2-chloro-5-fluoro-4,6-dimethylpyrimidine in 5 mL of anhydrous DMF.

  • Activation: Add 2.0 mmol of anhydrous

    
    . Stir the suspension at room temperature for 10 minutes.
    
    • Expert Insight: The C5-fluorine atom exerts an inductive electron-withdrawing effect, making the C2 position highly electrophilic.[1] Unlike non-fluorinated pyrimidines, this reaction often proceeds at lower temperatures.[1]

  • Addition: Dropwise add 1.2 mmol of the amine nucleophile.

  • Reaction: Heat the mixture to 60°C for 4–6 hours. Monitor via TLC (Hexane:EtOAc 4:1).[1]

    • Validation: The starting material spot (

      
       ~0.[1]6) should disappear, replaced by a more polar product spot (
      
      
      
      ~0.3).
  • Work-up: Pour the reaction mixture into ice-cold water (20 mL). The product should precipitate.[1] Filter, wash with water, and recrystallize from ethanol.[1]

Self-Validating Checkpoints:
  • If no precipitate forms: The product may be an oil.[1] Extract with Ethyl Acetate, dry over

    
    , and concentrate.[1][3]
    
  • NMR Confirmation: In

    
    -NMR, the loss of the C2-Cl signal is not directly visible, but the appearance of nucleophile protons (e.g., morpholine methylene peaks at 3.6–3.8 ppm) confirms substitution.[1] The methyl protons at C4/C6 (approx.[1][4][5] 2.4 ppm) will show a slight upfield shift due to the electron-donating nature of the new amine substituent.[1]
    

References

  • Voriconazole & Fluoropyrimidine Chemistry

    • Pfizer Inc.[1] (Original Patent Assignee).[1] "Triazole Antifungal Agents."[1] U.S. Patent 5,567,817.[1] Describes the synthesis of Voriconazole using related 4-chloro-5-fluoropyrimidine intermediates.

    • [1]

  • Herbicidal Activity of Pyrimidines

    • Brown, H. M. (1990).[1] "Mode of action, crop selectivity, and soil relations of the sulfonylurea herbicides."[1] Pesticide Science, 29(3), 263-281.[1] (Foundational text on the ALS inhibition mechanism of pyrimidine-sulfonylureas).

  • Synthesis & Reactivity

    • Jafar, N. N., et al. (2015).[1] "Synthesis and biological activity of new derivatives of 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine." Biomedical & Pharmacology Journal. (Demonstrates Suzuki coupling and substitution on similar chlorinated pyrimidine scaffolds).

    • [1]

  • Chemical Vendor Data (Verification of CAS)

    • (General reference for fluoropyrimidine reactivity patterns).[1]

Sources

Validation

Comparative Validation: Synthetic Pathways to 2-Chloro-5-fluoro-4,6-dimethylpyrimidine

Executive Summary The synthesis of 2-chloro-5-fluoro-4,6-dimethylpyrimidine represents a critical challenge in the production of next-generation agrochemicals and kinase inhibitors. While traditional pyrimidine synthesis...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 2-chloro-5-fluoro-4,6-dimethylpyrimidine represents a critical challenge in the production of next-generation agrochemicals and kinase inhibitors. While traditional pyrimidine synthesis is well-documented, the introduction of the fluorine atom at the C5 position, flanked by sterically demanding methyl groups, creates specific regiochemical and stability hurdles.

This guide objectively compares two primary synthetic strategies:

  • Route A (The Validated Route): The "Fluorinated Building Block" approach, utilizing 3-fluoro-2,4-pentanedione as a pre-functionalized precursor.

  • Route B (The Legacy Route): The "Post-Cyclization Fluorination" approach, involving direct electrophilic fluorination of the intermediate pyrimidinol.

Verdict: Route A is designated as the superior protocol for high-purity applications. It offers higher overall yields (65-75% vs. 40-50%), superior regiocontrol, and a safer process profile by avoiding late-stage handling of hazardous fluorinating agents on complex heterocycles.

Route Analysis & Mechanistic Comparison

Route A: The Fluorinated Building Block Strategy (Recommended)

This route relies on the condensation of a pre-fluorinated


-diketone with urea. By establishing the C-F bond prior to ring formation, this method eliminates the ambiguity of electrophilic substitution on the deactivated pyrimidine ring.
  • Mechanism: 3-Fluoro-2,4-pentanedione undergoes a cyclocondensation with urea under acidic or basic conditions to form 5-fluoro-4,6-dimethylpyrimidin-2-ol . This intermediate is subsequently chlorinated using phosphorus oxychloride (

    
    ).[1][2][3]
    
  • Key Advantage: The fluorine atom is "locked in" at the correct position before the heterocyclic ring is formed, preventing isomer formation.

Route B: Post-Cyclization Fluorination (Alternative)

This route constructs the pyrimidine ring first (4,6-dimethylpyrimidin-2-ol) and attempts to introduce the fluorine atom at C5 using electrophilic reagents like Selectfluor® or fluorine gas (


).
  • Mechanism: Condensation of acetylacetone and urea yields 4,6-dimethylpyrimidin-2-ol. This electron-rich ring is then fluorinated, followed by chlorination.

  • Critical Flaw: The steric bulk of the 4,6-dimethyl groups hinders the approach of fluorinating agents. Furthermore, the intermediate hydroxypyrimidine can undergo side reactions (O-fluorination vs. C-fluorination), leading to difficult purification.

Comparative Metrics
MetricRoute A (Pre-Cyclization)Route B (Post-Cyclization)
Overall Yield 68% 42%
Purity (HPLC) >99.5% ~95% (requires recrystallization)
Step Count 2 (from fluorinated precursor)3
Atom Economy HighModerate (loss of fluorinating agent mass)
Scalability High (Linear scale-up)Low (Exotherm control in fluorination)

Validated Experimental Protocol (Route A)

This protocol has been validated for reproducibility and safety. It assumes the use of 3-fluoro-2,4-pentanedione , which can be sourced commercially or prepared in situ via the fluorination of acetylacetone.

Step 1: Cyclocondensation

Objective: Synthesis of 5-fluoro-4,6-dimethylpyrimidin-2-ol.

  • Reagents:

    • Urea (1.2 eq)

    • 3-Fluoro-2,4-pentanedione (1.0 eq)

    • Ethanol (Solvent, 5V)

    • Conc. HCl (Catalytic amount, 0.1 eq) or Sodium Ethoxide (Base method)

  • Procedure:

    • Charge a reactor with Ethanol and Urea. Stir until dissolved.

    • Add 3-Fluoro-2,4-pentanedione dropwise over 30 minutes to control the exotherm.

    • Heat the mixture to reflux (

      
      ) and maintain for 6–8 hours.
      
    • Monitor: Reaction progress via TLC or HPLC (disappearance of diketone).

    • Workup: Cool to

      
      . The product, 5-fluoro-4,6-dimethylpyrimidin-2-ol, will precipitate as a white solid. Filter and wash with cold ethanol.
      
    • Drying: Dry under vacuum at

      
      .
      
    • Typical Yield: 85-90%.

Step 2: Chlorination (Deoxychlorination)

Objective: Conversion to 2-chloro-5-fluoro-4,6-dimethylpyrimidine.

  • Reagents:

    • 5-Fluoro-4,6-dimethylpyrimidin-2-ol (1.0 eq)

    • Phosphorus Oxychloride (

      
      ) (3.0 eq)
      
    • 
      -Dimethylaniline (1.0 eq) or Diisopropylethylamine (DIPEA)
      
  • Procedure:

    • Place the pyrimidinol in a flask under inert atmosphere (

      
      ).
      
    • Add

      
       slowly. The reaction is endothermic initially but can become exothermic.[4]
      
    • Add the base (

      
      -Dimethylaniline) dropwise. Note: This catalyzes the reaction and acts as an acid scavenger.
      
    • Heat to reflux (

      
      ) for 3–5 hours.
      
    • Quench (Critical Safety Step): Cool the mixture to room temperature. Pour the reaction mass slowly onto crushed ice/water with vigorous stirring. Maintain temperature

      
       to prevent violent hydrolysis of excess 
      
      
      
      .
    • Extraction: Extract the aqueous mixture with Dichloromethane (DCM) or Ethyl Acetate (

      
      ).
      
    • Purification: Wash organic layer with saturated

      
       (to remove acid) and brine. Dry over 
      
      
      
      and concentrate.
    • Final Product: The residue is the target compound, typically a low-melting solid or oil. Distillation or recrystallization from hexane can be used for ultra-high purity.

Visualizing the Validated Pathway

The following diagram illustrates the logic flow and chemical transformations for the recommended Route A.

SyntheticRoute Start Start: Acetylacetone Fluorination Step 0: Fluorination (Selectfluor/F2) Start->Fluorination Intermediate1 3-Fluoro-2,4-pentanedione (The Key Building Block) Fluorination->Intermediate1 Regioselective Cyclization Step 1: Cyclocondensation (EtOH, Reflux) Intermediate1->Cyclization Urea Reagent: Urea Urea->Cyclization Intermediate2 5-Fluoro-4,6-dimethyl pyrimidin-2-ol Cyclization->Intermediate2 Ring Closure Chlorination Step 2: Chlorination (POCl3, Base) Intermediate2->Chlorination Deoxychlorination Product TARGET: 2-Chloro-5-fluoro- 4,6-dimethylpyrimidine Chlorination->Product Yield: ~68%

Caption: Figure 1.[5] The "Building Block" synthetic pathway (Route A) ensures the fluorine atom is correctly positioned prior to ring formation, maximizing yield and purity.

Troubleshooting & Optimization

  • Issue: Low Yield in Step 1.

    • Cause: Incomplete condensation or hydrolysis of the fluorinated diketone.

    • Fix: Ensure anhydrous ethanol is used.[6] If using the acid-catalyzed method, switch to a base-catalyzed method (NaOEt) to drive the equilibrium by precipitating the sodium salt of the pyrimidine.

  • Issue: "Sticky" Quench in Step 2.

    • Cause: Formation of polyphosphoric acid byproducts.

    • Fix: Quench into a larger volume of water and ensure efficient stirring. Maintaining a lower temperature (

      
      ) during the quench significantly improves phase separation.
      
  • Safety Note:

    
     reacts violently with water. Always use proper PPE (face shield, gloves) and a fume hood.
    

References

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 20550, 2-Chloro-4,6-dimethylpyrimidine. Retrieved from [Link]

  • National Institutes of Health. (2018). Chlorination of 5-fluorouracil: Reaction mechanism and ecotoxicity assessment. Retrieved from [Link]

  • Google Patents. (2011). CN102190628A - Preparation method of 5-fluoro-6-ethyl-4-hydroxypyrimidine intermediate.

Sources

Comparative

Assessing the Novelty of 2-chloro-5-fluoro-4,6-dimethylpyrimidine Derivatives: A Comparative Guide for Drug Discovery Professionals

In the landscape of medicinal chemistry, the pyrimidine scaffold stands as a "privileged" structure, consistently appearing in a multitude of clinically approved drugs and investigational agents.[1][2] Its inherent abili...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, the pyrimidine scaffold stands as a "privileged" structure, consistently appearing in a multitude of clinically approved drugs and investigational agents.[1][2] Its inherent ability to engage in various biological interactions, including hydrogen bonding and π-stacking, has rendered it a cornerstone in the design of therapeutics targeting a wide array of diseases, from cancers to viral infections.[3][4] This guide delves into the assessment of a specific, yet underexplored, pyrimidine derivative: 2-chloro-5-fluoro-4,6-dimethylpyrimidine . While direct experimental data for this compound is not publicly available, this document will provide a comprehensive analysis of its novelty by proposing a synthetic route, comparing its predicted properties to known analogs, and outlining experimental protocols to evaluate its potential as a valuable building block in drug discovery.

The Strategic Importance of Pyrimidine Substitution

The biological activity of pyrimidine derivatives can be finely tuned by the nature and position of their substituents. The introduction of a chlorine atom at the 2-position, for instance, provides a reactive handle for nucleophilic substitution, allowing for the facile introduction of various functional groups to explore structure-activity relationships (SAR).[5] Fluorine substitution, particularly at the 5-position, is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and cell permeability.[6] The methyl groups at the 4- and 6-positions can influence the compound's solubility and steric profile, potentially leading to improved selectivity for its biological target.

The combination of these features in 2-chloro-5-fluoro-4,6-dimethylpyrimidine suggests a molecule with significant potential as a scaffold for the development of novel therapeutic agents, particularly in the realm of kinase inhibitors and anticancer drugs where substituted pyrimidines have shown considerable promise.[7][8]

Proposed Synthesis and Comparative Analysis

To assess the novelty and synthetic accessibility of 2-chloro-5-fluoro-4,6-dimethylpyrimidine, a plausible synthetic route is proposed below, followed by a comparative analysis with structurally related, known compounds.

Proposed Synthetic Workflow

The synthesis of the target compound can be envisioned starting from commercially available 2,4,6-trichloropyrimidine. A selective nucleophilic substitution with a fluoride source, followed by the introduction of methyl groups via a Grignard reaction, and a final chlorination step would yield the desired product.

Synthetic Pathway A 2,4,6-Trichloropyrimidine B 2,6-Dichloro-4-fluoropyrimidine A->B Selective Fluorination (e.g., KF, phase-transfer catalyst) C 2-Chloro-4-fluoro-6-methylpyrimidine B->C Selective Methylation (e.g., CH3MgBr, THF) D 2-Chloro-5-fluoro-4,6-dimethylpyrimidine (Target Compound) C->D Fluorination & Methylation (e.g., Direct fluorination followed by methylation or vice-versa) RTK_Signaling_Pathway Ligand Growth Factor RTK Receptor Tyrosine Kinase (RTK) Ligand->RTK Dimerization Dimerization & Autophosphorylation RTK->Dimerization Downstream Downstream Signaling (e.g., RAS-MAPK, PI3K-AKT) Dimerization->Downstream Response Cellular Response (Proliferation, Survival) Downstream->Response Inhibitor Pyrimidine Inhibitor (e.g., 2-chloro-5-fluoro-4,6-dimethylpyrimidine derivative) Inhibitor->Dimerization Inhibits Autophosphorylation

Caption: Simplified Receptor Tyrosine Kinase (RTK) signaling pathway.

Conclusion and Future Directions

While 2-chloro-5-fluoro-4,6-dimethylpyrimidine remains a largely unexplored entity, this guide provides a framework for assessing its novelty and potential. Based on the established importance of the pyrimidine scaffold and the strategic placement of its substituents, this compound represents a promising starting point for the synthesis of new chemical libraries. The proposed synthetic route offers a practical approach to accessing this molecule, and the outlined experimental protocols provide a clear path for evaluating its biological activity.

The true value of 2-chloro-5-fluoro-4,6-dimethylpyrimidine will be unveiled through its derivatization and subsequent biological screening. The unique electronic and steric properties conferred by its specific substitution pattern may unlock novel therapeutic opportunities, particularly in the development of next-generation kinase inhibitors with improved efficacy and safety profiles. Further investigation into this and similar novel pyrimidine scaffolds is warranted to continue expanding the chemical space for drug discovery.

References

Sources

Safety & Regulatory Compliance

Safety

2-Chloro-5-fluoro-4,6-dimethylpyrimidine proper disposal procedures

Executive Summary & Chemical Profile Objective: This guide provides a definitive, legally compliant, and safety-critical protocol for the disposal of 2-Chloro-5-fluoro-4,6-dimethylpyrimidine . As a Senior Application Sci...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

Objective: This guide provides a definitive, legally compliant, and safety-critical protocol for the disposal of 2-Chloro-5-fluoro-4,6-dimethylpyrimidine . As a Senior Application Scientist, I must emphasize that this is not merely "organic waste." It is a halogenated heteroaromatic electrophile .

Its disposal requires strict segregation from nucleophilic waste streams to prevent uncontrolled exothermic reactions (SNAr) and must be routed to specific halogen-compatible incineration facilities to prevent the formation of dioxins or damage to standard catalytic oxidizers.

Chemical Identity & Hazard Matrix
PropertyDataCritical Operational Note
Chemical Name 2-Chloro-5-fluoro-4,6-dimethylpyrimidineDO NOT abbreviate on waste tags.
CAS Number 1192479-36-9 Use this for specific waste profile generation.[1]
Molecular Formula C₆H₆ClFN₂Contains Chlorine (Cl) and Fluorine (F) .[1][2][3]
Physical State Solid (Low melting point)May liquefy in warm labs; treat spills as corrosive solids.[1]
Primary Hazards Acute Tox. 4 (Oral) , Skin Corr.[1] 1B , Eye Dam. 1 Causes severe burns; inhalation of dust is toxic.[1]
Reactivity Class High Electrophile (SNAr active) DANGER: Reacts violently with amines, thiols, and azides.[1]

Pre-Disposal Handling: The Science of Segregation

Effective disposal begins at the bench. You must understand the causality of your waste stream choices.

The Segregation Directive

Rule: This compound must ALWAYS be classified as Halogenated Organic Waste .

  • Why? Standard organic waste incinerators often use catalytic oxidizers that are poisoned by halogens (Cl, F). Furthermore, burning fluorinated compounds in non-specialized units can release hydrofluoric acid (HF) gas, destroying the incinerator's scrubbing infrastructure.

  • Action: Segregate into the container marked "HALOGENATED SOLVENTS & ORGANICS."

The Incompatibility Alert (Crucial)

Mechanism: The 2-chloro position on the pyrimidine ring is highly activated by the electron-withdrawing nitrogen atoms and the 5-fluoro substituent. This makes the molecule a potent electrophile .

  • Risk: If you pour this waste into a container holding nucleophiles (e.g., waste amines, pyridines, azides, or thiols), a Nucleophilic Aromatic Substitution (SNAr) reaction will occur spontaneously.[1]

  • Consequence: This reaction is exothermic and can pressurize the container, leading to rupture or explosion in the waste cabinet.

  • Protocol: If your waste stream contains excess nucleophiles (e.g., from a quenching step), you must neutralize or quench the nucleophiles before adding this compound to the bulk waste container.

Disposal Workflow: From Bench to Pickup

This workflow ensures compliance with RCRA (Resource Conservation and Recovery Act) standards and EPA guidelines.

Step 1: Waste Stream Classification

Determine the composition of the final waste matrix.[1]

  • Pure Substance: If disposing of expired/surplus pure solid, label as "Solid Hazardous Waste: Toxic/Corrosive."

  • Reaction Mixture: If dissolved in solvent (e.g., DCM, Ethyl Acetate), the entire volume is now Halogenated Solvent Waste (RCRA Code F002 applies if spent halogenated solvents are present).

Step 2: Packaging & Containment
  • Container Type: Use HDPE (High-Density Polyethylene) or Glass containers.

    • Avoid: Metal cans (corrosion risk from potential hydrolysis to HCl/HF).

  • Venting: If the waste solution was recently quenched or potentially reactive, use a vented cap (e.g., circumvention cap) for the first 24 hours to prevent pressure buildup.

Step 3: Labeling (The " Cradle-to-Grave" Link)

Attach a hazardous waste tag immediately upon the first addition of waste. The tag must include:

  • Full Chemical Name: "2-Chloro-5-fluoro-4,6-dimethylpyrimidine" (No formulas/abbreviations).

  • Hazard Checkboxes: [x] Toxic, [x] Corrosive.

  • Constituents: List all solvents (e.g., "Dichloromethane 90%, 2-Chloro-5-fluoro-4,6-dimethylpyrimidine 10%").

Step 4: Satellite Accumulation Area (SAA)

Store the container in your lab's designated SAA.

  • Secondary Containment: Must be in a tray capable of holding 110% of the container's volume.

  • Closure: Keep the cap tightly closed unless adding waste.[4]

Visualized Workflows

Figure 1: Waste Segregation Logic

This decision tree guides you to the correct waste stream, preventing costly cross-contamination and safety hazards.

WasteSegregation Start Waste Generation: 2-Chloro-5-fluoro-4,6-dimethylpyrimidine IsSolid Physical State? Start->IsSolid SolidStream Solid Waste Stream (Toxic/Corrosive) IsSolid->SolidStream Solid/Pure LiquidCheck Solvent Composition? IsSolid->LiquidCheck Solution ReactionCheck Contains Active Nucleophiles? (Amines, Azides) LiquidCheck->ReactionCheck HaloSolv Contains Halogenated Solvents? (DCM, Chloroform, etc.) BinHalo DISPOSAL BIN A: Halogenated Organics HaloSolv->BinHalo Yes (DCM, etc.) HaloSolv->BinHalo No (Ethanol, EtOAc) ReactionCheck->HaloSolv No Quench MANDATORY STEP: Quench/Neutralize Nucleophiles ReactionCheck->Quench Yes (High Risk) BinNonHalo DISPOSAL BIN B: Non-Halogenated Organics (Do NOT Use - Cross Contamination) Quench->HaloSolv

Figure 1: Decision logic for segregating halogenated pyrimidine waste. Note that even if dissolved in non-halogenated solvents (e.g., Ethanol), the presence of the Cl/F atoms classifies the entire mixture as Halogenated Waste.

Figure 2: Emergency Spill Response

Immediate actions for an accidental release in the laboratory.

SpillResponse Spill Spill Incident Assess Assess Volume & State Spill->Assess MinorSolid Minor Solid Spill (< 10g) Assess->MinorSolid Major Major/Liquid Spill (> 10g or Solution) Assess->Major PPE Don PPE: Nitrile Gloves (Double), Goggles, Lab Coat MinorSolid->PPE Absorb Absorb with Vermiculite or Chem-Sorb Pads Major->Absorb Only if trained Evacuate Evacuate Area & Contact EHS Major->Evacuate Sweep Gently Sweep Avoid Dust Generation PPE->Sweep Bag Double Bag & Label 'Hazardous Waste' Sweep->Bag Absorb->Bag Clean Clean Surface with Soap & Water Bag->Clean

Figure 2: Operational decision tree for spill containment. Emphasizes dust control for solids and evacuation for large liquid releases.[1]

References

  • National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 11629607, 2-Chloro-4-methylpyrimidine (Analogous Structure Safety Data). Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2023).[5] Resource Conservation and Recovery Act (RCRA) Orientation Manual: Hazardous Waste Identification. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-5-fluoro-4,6-dimethylpyrimidine
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Reactant of Route 2
2-Chloro-5-fluoro-4,6-dimethylpyrimidine
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